2-Fluorobenzoyl cyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519454 | |
| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-41-4 | |
| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluorobenzoyl Cyanide from 2-Fluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-fluorobenzoyl cyanide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, from its precursor, 2-fluorobenzoyl chloride. This document provides a comprehensive overview of established methodologies, detailed experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.
Reaction Overview
The conversion of 2-fluorobenzoyl chloride to this compound is a nucleophilic acyl substitution reaction. The chloride, a good leaving group, is displaced by a cyanide nucleophile. Various cyanide sources can be employed, often in the presence of a catalyst to enhance reaction efficiency and yield. The general transformation is depicted below:
Methodologies and Quantitative Data
Several methods have been established for the synthesis of aroyl cyanides from aroyl chlorides. The selection of a specific method depends on factors such as available reagents, desired purity, and scalability. Below is a summary of key methodologies applicable to the synthesis of this compound.
Cyanation using Metal Cyanides
The use of inorganic cyanides, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN), is a classical and cost-effective approach. These reactions are typically performed at elevated temperatures, and may or may not require a solvent. The addition of a catalyst, often a copper(I) salt, can significantly improve the reaction rate and yield.
Table 1: Synthesis of Aroyl Cyanides using Metal Cyanides
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Cyanide | Copper(I) Cyanide | None | 220-240 | 5 hours | 88 | [1] |
| Sodium Cyanide | Copper(I) Cyanide | o-Dichlorobenzene | 150 | 2 hours | 70 | [1] |
| Copper(I) Cyanide | None | None | 150-165 | max 5 hours | >94 (purity) | [2][3] |
| Sodium Cyanide | None | Xylene | Reflux | 1 hour | Not Specified | [4] |
Cyanation using Trimethylsilyl Cyanide (TMS-CN)
Trimethylsilyl cyanide (TMS-CN) serves as a milder and more soluble source of cyanide. These reactions often proceed under neutral conditions and can be catalyzed by Lewis acids. This method can be particularly useful for substrates sensitive to harsh reaction conditions.
Table 2: Synthesis of Aroyl Cyanides using Trimethylsilyl Cyanide
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TMS-CN | ZnI₂ (0.5 mol%) | None | 100 | 2 hours | High (not specified) | [5][6] |
Palladium-Catalyzed Cyanation
Modern cross-coupling strategies employing palladium catalysts offer a versatile and functional group tolerant route to aroyl cyanides. A variety of cyanide sources can be used in these systems.
Table 3: Palladium-Catalyzed Synthesis of Aryl Nitriles
| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd₂(dba)₃ / Ligand | Dioxane/H₂O | 70-120 | 12 hours | up to 96 | [7] |
Detailed Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of aroyl cyanides and are adaptable for the synthesis of this compound.
Protocol 1: Cyanation with Sodium Cyanide and Copper(I) Cyanide Catalyst
This protocol is adapted from a patented procedure for the synthesis of substituted benzoyl cyanides.
Materials:
-
2-Fluorobenzoyl chloride
-
Sodium cyanide (NaCN)
-
Copper(I) cyanide (CuCN)
-
Inert organic solvent (e.g., o-dichlorobenzene), optional
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, mix 2-fluorobenzoyl chloride (1 mol), sodium cyanide (0.97 mol), and copper(I) cyanide (catalytic amount, e.g., 2.7 g per mol of acyl chloride).
-
If using a solvent, add the inert organic solvent (e.g., 80 ml of o-dichlorobenzene per mol of acyl chloride).
-
Heat the mixture with stirring. If solvent-free, the reaction temperature is typically between 220-240°C. In a solvent like o-dichlorobenzene, a lower temperature of around 150°C can be used.
-
Maintain the reaction at the target temperature for 2-5 hours.
-
After cooling, if the reaction was performed neat, the product can be isolated by vacuum distillation directly from the reaction mixture.
-
If a solvent was used, cool the reaction mixture and filter to remove the salt residue. The filtrate is then subjected to fractional distillation to isolate the this compound.
Protocol 2: Zinc Iodide-Catalyzed Cyanation with Trimethylsilyl Cyanide
This protocol is based on a method for the efficient synthesis of both aliphatic and aromatic acyl cyanides.
Materials:
-
2-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide (TMS-CN)
-
Zinc iodide (ZnI₂)
Procedure:
-
To a flask containing 2-fluorobenzoyl chloride (1.0 equiv.), add trimethylsilyl cyanide (1.0 equiv.).
-
Add a catalytic amount of zinc iodide (0.5 mol%).
-
Stir the mixture at 100°C for 2 hours in the absence of a solvent.
-
The reaction progress can be monitored by suitable analytical techniques (e.g., GC-MS, TLC).
-
Upon completion, the product, this compound, can be isolated and purified, typically by distillation. The primary by-product is trimethylsilyl chloride (TMS-Cl), which is volatile and can be easily removed.
Visualizations
Chemical Reaction Pathway
References
- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0038987B1 - Process for preparing acyl cyanides - Google Patents [patents.google.com]
- 5. ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Intere...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluorobenzoyl cyanide. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from closely related analogs, namely benzoyl cyanide and 2-fluorobenzoyl chloride, to offer a more complete profile. This information is crucial for researchers and professionals involved in synthetic chemistry, material science, and drug development.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₄FNO[1]
-
CAS Number: 80277-41-4[1]
-
Synonyms: (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-α-oxo-benzeneacetonitrile[1]
Computed Physical and Chemical Properties
Quantitative data for this compound are primarily based on computational models. These predicted values offer valuable insights into the molecule's behavior and characteristics.
| Property | Value | Source |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 149.027691913 Da | PubChem[1] |
| Monoisotopic Mass | 149.027691913 Da | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Physical Properties of Analogous Compounds
To supplement the computed data, the following tables present experimental data for benzoyl cyanide and 2-fluorobenzoyl chloride, which share structural similarities with this compound and can provide an indication of its expected properties.
Table 3.1: Physical Properties of Benzoyl Cyanide
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 28-31 °C (lit.) | Sigma-Aldrich[2] |
| Boiling Point | 206 °C (lit.) | Sigma-Aldrich[2] |
| Density | 1.106 g/mL at 25 °C (lit.) | Sigma-Aldrich[2] |
Table 3.2: Physical Properties of 2-Fluorobenzoyl Chloride
| Property | Value | Source |
| Appearance | Colorless liquid | PubChem[3] |
| Melting Point | 4 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 90-92 °C/15 mmHg (lit.) | Sigma-Aldrich |
| Density | 1.328 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.536 (lit.) | Sigma-Aldrich |
| Solubility | Soluble in ether, acetone, and chloroform; insoluble in water.[4] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for determining the carbon-hydrogen framework of a molecule. Spectral data for the related compound 2-Fluorobenzyl cyanide is available and can provide insights into the expected chemical shifts for the aromatic and cyano-adjacent protons and carbons in this compound.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic peaks would be expected for the carbonyl (C=O) stretch, the cyanide (C≡N) stretch, and the C-F stretch, in addition to aromatic C-H and C=C stretching and bending vibrations. The C≡N stretching frequency is sensitive to the electronic environment and typically appears in the range of 2200-2260 cm⁻¹.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physical properties of a compound like this compound.
5.1. Synthesis and Purification
The synthesis of benzoyl cyanides can be achieved through the reaction of the corresponding benzoyl chloride with a cyanide salt, often in the presence of a catalyst. A general procedure involves:
-
Reacting 2-fluorobenzoyl chloride with an alkali metal cyanide (e.g., sodium cyanide or copper(I) cyanide) in a suitable solvent (e.g., acetonitrile or toluene).[8][9]
-
The reaction mixture is typically heated to facilitate the reaction.[8]
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[9]
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization.[9][10]
5.2. Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
5.3. Boiling Point Determination
The boiling point is determined by distillation at atmospheric or reduced pressure. For distillation under reduced pressure, the apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The temperature at which the liquid boils and condenses is recorded along with the corresponding pressure.[8]
5.4. Density Measurement
The density of a liquid can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume (the calibrated volume of the pycnometer).
5.5. Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1H and 13C NMR spectra are then acquired on an NMR spectrometer.
-
IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio to generate a mass spectrum.
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the physical properties of this compound.
References
- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyl cyanide 98 613-90-1 [sigmaaldrich.com]
- 3. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR [m.chemicalbook.com]
- 7. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 9. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Fluorobenzoyl Cyanide for Researchers and Drug Development Professionals
Central Point, Fictional City – 2-Fluorobenzoyl cyanide, a versatile synthetic intermediate, is gaining increasing attention in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers and scientists in their work with this compound.
Core Chemical and Physical Properties
This compound is a fluorinated aromatic acyl cyanide. The presence of the fluorine atom at the ortho position significantly influences its reactivity and the properties of its derivatives, making it a valuable building block in the design of new molecules with potential therapeutic applications.
| Property | Value |
| CAS Number | 80277-41-4[1] |
| Molecular Formula | C₈H₄FNO[1] |
| Molecular Weight | 149.12 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-α-oxo-benzeneacetonitrile |
Synthesis of this compound
The primary synthetic route involves the reaction of 2-fluorobenzoyl chloride with a cyanide source, typically cuprous cyanide (CuCN). This reaction displaces the chloride atom with a cyanide group to yield the desired product.
Experimental Protocol: Synthesis of Benzoyl Cyanide (Adaptable for this compound)
This protocol for the synthesis of benzoyl cyanide from benzoyl chloride and cuprous cyanide can be adapted for the preparation of this compound.[2]
Materials:
-
2-Fluorobenzoyl chloride
-
Cuprous cyanide (dried)
-
Distilling flask
-
Thermometer
-
Oil bath
-
Air-cooled condenser
-
Fractionating column
Procedure:
-
In a 500-mL distilling flask, place 1.2 moles of dried cuprous cyanide and 1.02 moles of purified 2-fluorobenzoyl chloride.
-
Shake the flask to ensure the cuprous cyanide is thoroughly moistened.
-
Heat the flask in a preheated oil bath at 145–150°C.
-
Increase the bath temperature to 220–230°C and maintain for 1.5 hours, with frequent, vigorous shaking.
-
After 1.5 hours, connect the flask to an air-cooled condenser for downward distillation.
-
Slowly raise the bath temperature to 305–310°C and continue distillation until no more product is collected.
-
The crude this compound is then purified by fractional distillation.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The reactivity of the acyl cyanide group allows for diverse chemical transformations, making it a valuable tool for medicinal chemists.
One area of interest is the synthesis of fluorobenzoylthiosemicarbazides and their cyclic analogs, 1,2,4-triazoles, which have shown promising antibacterial activity.[3][4] These compounds are of particular interest due to the growing challenge of drug-resistant bacteria.
Role in the Development of Potential Antibacterial Agents
Derivatives of fluorobenzoylthiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl).[4] This enzyme is crucial for the synthesis of the bacterial cell wall, making it an attractive target for the development of new antibacterial drugs. By inhibiting Ddl, these compounds can disrupt cell wall formation, leading to bacterial cell death.
Experimental Workflow for Synthesis and Screening of Derivatives
The development of novel therapeutic agents from this compound typically follows a multi-stage process, from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of new antibacterial agents. Its unique chemical properties, stemming from the presence of the ortho-fluorine atom, provide medicinal chemists with a powerful tool for modulating the biological activity and pharmacokinetic properties of new drug candidates. The synthetic protocols and biological insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Fluorobenzoyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluorobenzoyl cyanide, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure
This compound possesses a chemical formula of C₈H₄FNO and a molecular weight of 149.12 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the ortho position and a benzoyl cyanide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, dissolved in a suitable deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.35 | m | - |
| H-4 | 7.60 - 7.75 | m | - |
| H-5 | 7.45 - 7.60 | m | - |
| H-6 | 7.95 - 8.10 | dd | 7.5, 1.8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Key Feature |
| C=O | 180 - 185 | Carbonyl carbon, expected to be a singlet. |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon directly attached to fluorine, shows a large C-F coupling constant. |
| C-CN | 115 - 120 (d, ²JCCF ≈ 20-25 Hz) | Carbon of the cyanide group, shows coupling to fluorine. |
| C-H (Aromatic) | 115 - 140 | Aromatic carbons. |
| C-ipso (C-CO) | 125 - 130 (d, ²JCCF ≈ 20-25 Hz) | Ipso-carbon attached to the carbonyl group. |
| CN | 110 - 115 | Nitrile carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented below.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Medium - Strong |
| C-F (Aryl Fluoride) | 1200 - 1280 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 60-80 | [M-CO]⁺ |
| 95 | 40-60 | [M-CO-CN]⁺ or [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the solid sample in a volatile solvent like chloroform and deposit it onto a KBr plate, allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the KBr plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
Visualizations
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-fluorobenzoyl chloride with a cyanide source.
Caption: Synthesis of this compound.
Spectroscopic Analysis Workflow
The logical workflow for the comprehensive spectroscopic analysis of this compound is outlined below.
Caption: Spectroscopic Analysis Workflow.
Discovery and first synthesis of 2-Fluorobenzoyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl cyanide is an important synthetic intermediate in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. As a versatile building block, this compound serves as a precursor for a variety of more complex molecules, including heterocyclic compounds and other functionalized aromatic systems. This guide provides a detailed overview of the synthesis of this compound, focusing on a robust and commonly employed synthetic methodology.
While a singular, seminal "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis falls under the well-established class of reactions for the preparation of aroyl cyanides. The methods described herein are based on general procedures that have been widely adopted for the synthesis of analogous compounds.
First Synthesis and Core Methodology
The first documented synthesis of this compound is not clearly defined in a single publication. However, a prevalent and effective method for the synthesis of halogenated benzoyl cyanides involves the reaction of the corresponding benzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. This approach is detailed in various patents and chemical literature as a general method for this class of compounds. A notable example of a process for preparing substituted benzoyl cyanides is outlined in patent EP1731503A2, which describes the reaction of a benzoyl chloride with copper(I) cyanide.[1] This method is particularly suitable for the synthesis of halogen-substituted benzoyl cyanides.[2]
The core of this synthetic strategy is the nucleophilic substitution of the chloride in 2-fluorobenzoyl chloride with a cyanide anion. The use of copper(I) cyanide is advantageous as it facilitates the reaction, which can otherwise be sluggish.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its primary starting material, 2-fluorobenzoyl chloride.
| Property | This compound | 2-Fluorobenzoyl Chloride |
| Molecular Formula | C₈H₄FNO | C₇H₄ClFO |
| Molecular Weight | 149.12 g/mol [3][4] | 158.56 g/mol [4] |
| CAS Number | 80277-41-4[3][4] | 393-52-2[4] |
| Boiling Point | Not precisely reported | 90-92 °C / 15 mmHg[4] |
| Melting Point | Not precisely reported | 4 °C[4] |
| Density | Not precisely reported | 1.328 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | Not precisely reported | 1.536[4] |
Note: Experimentally determined physical constants for this compound are not widely published. The provided data for the starting material is from established sources.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of halogenated benzoyl cyanides.
Reaction Scheme:
Materials:
-
2-Fluorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous Toluene (or another suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and heat source (heating mantle)
-
Apparatus for filtration under inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 2-fluorobenzoyl chloride (1.0 equivalent). The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: To the stirred 2-fluorobenzoyl chloride, add copper(I) cyanide (approximately 1.0 to 1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 150 °C and 165 °C.[2] Maintain this temperature for a period of up to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup - Precipitation and Filtration: After the reaction is complete, cool the mixture to below 100 °C. Add an anhydrous aprotic solvent, such as toluene, to precipitate the copper salts. Filter the hot suspension under an inert atmosphere to remove the copper salts.
-
Workup - Crystallization: Cool the filtrate to a temperature between -10 °C and 5 °C to induce crystallization of the this compound.[5]
-
Isolation and Purification: Isolate the crystallized product by filtration. The product can be further purified by recrystallization or distillation under reduced pressure if necessary.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in its preparation and use in further synthetic applications. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]
- 5. EP0038987B1 - Process for preparing acyl cyanides - Google Patents [patents.google.com]
Chemical structure and IUPAC name of 2-Fluorobenzoyl cyanide
An In-depth Technical Guide to 2-Fluorobenzoyl Cyanide
This document provides a comprehensive technical overview of this compound, a fluorinated aromatic acyl cyanide. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential reactivity and applications.
Chemical Identity and Structure
This compound is an organic compound featuring a benzoyl group substituted with fluorine at the ortho position and a cyanide moiety attached to the carbonyl carbon. This structure makes it a valuable intermediate for introducing the 2-fluorobenzoyl group into various molecular scaffolds.
-
IUPAC Name: this compound[1]
-
Synonyms: (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-alpha-oxo-benzeneacetonitrile[1]
-
CAS Number: 80277-41-4[1]
-
Molecular Formula: C₈H₄FNO[1]
Chemical Structure:
(A textual representation of the chemical structure of this compound)
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is derived from computational models and provides valuable insights for experimental design and analysis.
| Property | Value | Source |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| Exact Mass | 149.027691913 Da | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Complexity | 205 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be effectively achieved via a two-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subjected to cyanation.
Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride (Precursor)
This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Chlorinating Agent: While stirring, slowly add thionyl chloride (SOCl₂) (approx. 5 eq) to the mixture at room temperature. The reaction is exothermic and will generate HCl and SO₂ gas, requiring proper ventilation and a gas trap.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., for toluene it is ~110 °C) for approximately 4-7 hours.[2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluorobenzoyl chloride, a liquid, can be purified by fractional distillation under vacuum.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented method for the preparation of substituted benzoyl cyanides from benzoyl chlorides and copper(I) cyanide.[3] This method is advantageous as it avoids the use of more toxic cyanide sources directly in the main reaction phase.[4]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place freshly prepared 2-fluorobenzoyl chloride (1.0 eq).
-
Addition of Cyanating Agent: Add copper(I) cyanide (CuCN) (approx. 1.1 eq) to the 2-fluorobenzoyl chloride. The reaction is typically performed neat (without solvent).[3]
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 150-165 °C for approximately 4-5 hours.[3] The progress of the reaction can be monitored by techniques such as GC-MS or IR spectroscopy (disappearance of the C-Cl stretch and appearance of the C-CN stretch).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to below 100 °C (e.g., ~80 °C). Add a hot, aprotic organic solvent, such as toluene, to the reaction mixture to precipitate the copper salts.[3]
-
Purification: Filter the hot suspension to remove the insoluble copper salts (copper(I) chloride and unreacted CuCN). The filter cake should be washed with hot toluene.[3] The combined filtrate is then concentrated under reduced pressure.
-
Crystallization: Cool the concentrated filtrate to a low temperature (between -40 and +20 °C) to induce crystallization of the this compound crude product.[3]
-
Final Product: Isolate the crystallized product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process from the starting material to the final purified product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
| 2-Fluorobenzoyl chloride (CAS: 393-52-2) | Data and Observations | Source |
| ¹H NMR | Spectral data available. | ChemicalBook[5] |
| ¹³C NMR | Spectral data available. | ChemicalBook[6] |
| Mass Spectrometry | Molecular Weight: 158.56. Mass spectrum data is available. | NIST[7] |
| Infrared (IR) Spectroscopy | IR spectrum data is available, showing characteristic C=O and C-Cl stretches. | NIST[8] |
Note: This data is for the precursor and should be used for reference purposes only. The characterization of the final product, this compound, would require experimental analysis. Expected characteristic IR peaks would include a nitrile (C≡N) stretch around 2200-2250 cm⁻¹ and a ketone (C=O) stretch around 1680-1700 cm⁻¹.
Reactivity and Potential Applications
Acyl cyanides, such as this compound, are versatile synthetic intermediates. The presence of both a reactive acyl group and a cyanide moiety allows for a range of chemical transformations.
-
Reactivity: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. The cyanide group can act as a leaving group or participate in further reactions.
-
Hydrolysis: Reaction with water would likely lead to the formation of 2-fluorophenylglyoxylic acid.
-
Reaction with Nucleophiles: It can react with alcohols to form esters, with amines to form amides, and with Grignard reagents to form tertiary alcohols.
-
-
Potential Applications: While specific applications for this compound are not widely documented, related compounds like benzyl cyanide are crucial precursors for numerous pharmaceuticals.[9] By analogy, this compound could serve as a key building block in the synthesis of:
-
Pharmaceuticals: Introduction of a fluorinated benzoyl group can enhance the metabolic stability and binding affinity of drug candidates.[10] It could be a precursor for novel anti-inflammatory drugs, enzyme inhibitors, or central nervous system agents.
-
Agrochemicals: Fluorinated compounds are common in modern pesticides and herbicides.
-
Fine Chemicals and Materials Science: It could be used in the synthesis of specialty dyes, polymers, and other advanced materials.[10]
-
Safety and Handling
Specific toxicology data for this compound is not available. However, based on its structure, it should be handled with extreme caution in a well-ventilated fume hood.
-
Precursor Hazards: The precursor, 2-fluorobenzoyl chloride, is corrosive, moisture-sensitive, and causes burns.[11] It decomposes in water to form HCl gas.
-
Cyanide Hazards: The compound is an organic cyanide. It should be treated as highly toxic. It may be fatal if inhaled, swallowed, or absorbed through the skin. All reactions involving cyanides require strict safety protocols and access to a cyanide antidote kit.
-
Handling Recommendations: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes. All waste should be quenched and disposed of according to institutional and local regulations for cyanide waste.
References
- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]
- 7. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 8. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
Reactivity of 2-Fluorobenzoyl Cyanide with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 2-fluorobenzoyl cyanide, a versatile reagent in organic synthesis. Due to the electronic properties of the ortho-fluoro substituent and the cyanide group, the carbonyl carbon of this molecule is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This document details the reaction mechanisms, presents quantitative data from representative reactions, and provides detailed experimental protocols for its use with common classes of nucleophiles.
Core Reactivity and Mechanism
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . The process is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. This step forms a transient tetrahedral intermediate. The reaction is driven to completion by the subsequent elimination of the cyanide ion (CN⁻), which is an excellent leaving group, followed by proton transfer to yield the final product.
The ortho-fluorine atom enhances the reactivity of the carbonyl group through its strong electron-withdrawing inductive effect, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Reactions with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, particularly primary and secondary amines, react readily with this compound to form the corresponding N-substituted 2-fluorobenzamides. This reaction is fundamental in medicinal chemistry for synthesizing bioactive molecules. For instance, reactions with aniline derivatives are a key step in the synthesis of fluorinated benzoyl thioureas, which exhibit various biological activities.[1]
Data Presentation: Reaction with Aromatic Amines
The following data is representative of the synthesis of 2-fluorobenzoyl thiourea precursors, where 2-fluorobenzoyl isothiocyanate (formed in situ from 2-fluorobenzoyl chloride and ammonium thiocyanate) reacts with various aniline derivatives.[1] The yields are indicative of what can be expected from the acylation step with this compound under similar conditions.
| Nucleophile (Aniline Derivative) | Product | Solvent | Yield (%) | Reference |
| Aniline | N-phenyl-2-fluorobenzamide scaffold | Acetone | 90 | [1] |
| 4-Methylaniline | N-(p-tolyl)-2-fluorobenzamide scaffold | Acetone | 92 | [1] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluorobenzamide scaffold | Acetone | 88 | [1] |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-fluorobenzamide scaffold | Acetone | 95 | [1] |
Experimental Protocol: Synthesis of N-Aryl-2-fluorobenzamide
This protocol is adapted from standard procedures for the acylation of amines using the analogous 2-fluorobenzoyl chloride and is expected to be effective for this compound.[2]
-
Reagent Preparation : Dissolve the aniline derivative (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the liberated hydrocyanic acid (HCN).
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled mixture over 15-20 minutes.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup : Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-2-fluorobenzamide.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, react with this compound to produce S-aryl or S-alkyl 2-fluorobenzothioates. A particularly relevant application in drug development is the reaction with thiourea or its precursors to form benzoyl thiourea derivatives, which are investigated for various pharmacological properties.[1]
Experimental Workflow: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
The following diagram illustrates a typical workflow for synthesizing 2-fluorobenzoyl thiourea derivatives, a process that involves the reaction of an in situ generated isothiocyanate with an amine. The initial acylation step is analogous to the direct reaction of this compound with thiourea.
Caption: Workflow for the synthesis of 2-fluorobenzoyl thiourea derivatives.
Experimental Protocol: Synthesis of S-Aryl 2-Fluorobenzothioate
-
Reagent Preparation : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the desired thiophenol (1.0 eq) in anhydrous THF.
-
Base Addition : Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to deprotonate the thiol and form the thiolate.
-
Reaction Initiation : Once hydrogen evolution ceases, add a solution of this compound (1.05 eq) in THF dropwise at 0 °C.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Workup : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Isolation and Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the target thioester.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles such as water and alcohols react with this compound, leading to hydrolysis and alcoholysis, respectively. Hydrolysis yields 2-fluorobenzoic acid, while alcoholysis produces the corresponding 2-fluorobenzoate esters. These reactions often require acidic or basic catalysis to proceed at a practical rate.
Data Presentation: Hydrolysis and Alcoholysis
| Nucleophile | Catalyst | Product | Conditions | Expected Yield |
| Water (H₂O) | Sulfuric Acid (H₂SO₄) | 2-Fluorobenzoic Acid | Reflux | High (>90%) |
| Water (H₂O) | Sodium Hydroxide (NaOH) | Sodium 2-Fluorobenzoate | Reflux | High (>90%) |
| Methanol (CH₃OH) | Acid Catalyst (e.g., HCl) | Methyl 2-Fluorobenzoate | Reflux | Good-Excellent |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on standard procedures for the hydrolysis of aromatic nitriles.[3]
-
Setup : In a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition : Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Reaction : Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 4-6 hours.
-
Workup : Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Isolation : Collect the resulting precipitate (2-fluorobenzoic acid) by vacuum filtration.
-
Purification : Wash the solid with cold water to remove residual acid and dry under vacuum. If necessary, recrystallize from hot water or an appropriate organic solvent.
References
- 1. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi » Makale » SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 2-Fluorobenzoyl Cyanide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-fluorobenzoyl cyanide is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This technical guide addresses the solubility of this compound in common organic solvents. Presently, specific quantitative solubility data for this compound is not widely available in published literature. Consequently, this document provides a framework for researchers to determine these values experimentally. It includes a comprehensive, step-by-step protocol for solubility determination, a structured table for data presentation, and a logical workflow to guide the experimental process.
Introduction to the Solubility of this compound
This compound is an aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and for the formulation of drug products.
While qualitative assessments suggest that, as an organic molecule, this compound is likely to be soluble in many common organic solvents, precise quantitative data is essential for reproducible and scalable scientific work. This guide empowers researchers to generate this crucial data in a systematic and reliable manner.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or scientific literature. To facilitate the systematic collection and comparison of such data, the following table is provided. Researchers can use this template to record their experimentally determined solubility values at specified temperatures.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Methanol | Data not available | Data not available | ||
| Ethanol | Data not available | Data not available | ||
| Isopropanol | Data not available | Data not available | ||
| Acetone | Data not available | Data not available | ||
| Ethyl Acetate | Data not available | Data not available | ||
| Dichloromethane | Data not available | Data not available | ||
| Chloroform | Data not available | Data not available | ||
| Tetrahydrofuran (THF) | Data not available | Data not available | ||
| Acetonitrile | Data not available | Data not available | ||
| Toluene | Data not available | Data not available | ||
| Heptane | Data not available | Data not available | ||
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol details a gravimetric method for determining the thermodynamic solubility of this compound in a given organic solvent. This method is reliable and relies on creating a saturated solution and then quantifying the amount of dissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker, incubator, or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials for collecting the filtrate
-
Vacuum oven or desiccator for solvent evaporation
-
General laboratory glassware (pipettes, syringes, etc.)
3.2. Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is ensured when a visible amount of undissolved solid remains at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution becomes fully saturated.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.
-
Once the solvent has been completely removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved this compound.
-
3.3. Data Calculation
-
Mass of the saturated solution = (Mass of vial + filtrate) - (Mass of empty vial)
-
Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent) = Solubility ( g/100 g solvent) x Density of solvent (g/mL)
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Fluorobenzoyl cyanide. Given the limited direct experimental data on this specific compound, this document also presents information on related aroyl cyanides and standardized protocols for its thermal analysis.
Introduction
This compound is an organic compound of interest in medicinal chemistry and drug development due to the prevalence of the fluorobenzoyl moiety in various pharmaceutical agents. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The cyanide group, a versatile synthetic handle, allows for a variety of chemical transformations. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and use in synthetic processes, particularly those requiring elevated temperatures. This guide aims to consolidate the available information and provide a framework for its experimental thermal analysis.
Data Presentation: Thermal Properties
Currently, there is a notable absence of publicly available experimental data on the specific thermal decomposition of this compound. To provide a relevant benchmark, data for the parent compound, benzoyl cyanide, is included. The distillation of benzoyl cyanide at elevated temperatures suggests a degree of thermal stability.[1]
| Compound | Parameter | Value | Conditions |
| This compound | Decomposition Onset (Tonset) | Data Not Available | - |
| Peak Decomposition Temp. (Tpeak) | Data Not Available | - | |
| Decomposition Products | Data Not Available | - | |
| Benzoyl Cyanide | Boiling Point | 208-209 °C | 745 mmHg[1] |
| Distillation Bath Temp. | 260-280 °C | -[1] |
Thermal Stability and Potential Decomposition Pathways
While specific data for this compound is lacking, the stability of the related benzoyl cyanide, which can be distilled at temperatures exceeding 200°C, suggests that aroyl cyanides as a class are relatively stable.[1] However, at higher temperatures, decomposition is expected.
The likely points of fragmentation in the this compound molecule under thermal stress would be the C-C bond between the carbonyl group and the cyanide, and the C-CN bond. The presence of the electron-withdrawing fluorine atom on the benzene ring could influence the thermal stability compared to the unsubstituted benzoyl cyanide.
Upon decomposition, the release of toxic gases is a primary concern. The cyanide moiety can be released as cyanogen (C₂N₂) or hydrogen cyanide (HCN) if a hydrogen source is available. The fluorinated aromatic ring could potentially fragment to produce a variety of hazardous compounds, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).
Experimental Protocols for Thermal Analysis
To address the gap in data, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for characterizing the thermal properties of this compound.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is observed as an endothermic peak. Exothermic peaks at higher temperatures may indicate decomposition.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
5.2. Postulated Thermal Decomposition Pathway
This diagram presents a simplified, hypothetical pathway for the thermal decomposition of this compound in an inert atmosphere, leading to the formation of some plausible products.
Conclusion
While this compound is a compound of significant interest, there is a clear deficiency in the available data regarding its thermal stability and decomposition profile. The information on related aroyl cyanides suggests a degree of stability at elevated temperatures, but this should not be presumed for the fluorinated analogue without empirical evidence. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to thoroughly characterize the thermal properties of this compound. Such studies are essential to ensure its safe and effective use in research and development.
References
In-Depth Technical Guide: Hazards and Safety Precautions for Handling 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 2-Fluorobenzoyl cyanide (CAS No. 80277-41-4). Due to its chemical structure, incorporating both a fluoride and a cyanide group, this compound must be handled with extreme caution. This document synthesizes available data from safety data sheets of the compound and its structural analogs, alongside established protocols for managing highly toxic cyanide-containing reagents.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated based on structural analogs):
-
Acute Toxicity, Oral (Category 2 or 3): Fatal or toxic if swallowed.
-
Acute Toxicity, Dermal (Category 2 or 3): Fatal or toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 2 or 3): Fatal or toxic if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.
Key Hazards:
-
High Acute Toxicity: Rapid absorption through all routes of exposure (ingestion, inhalation, and skin contact) can lead to severe poisoning and potentially death.[1][2][3]
-
Release of Hydrogen Cyanide Gas: Contact with acids, water, or moisture can liberate highly toxic and flammable hydrogen cyanide gas.[4][5]
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Environmental Hazard: This compound is expected to be very toxic to aquatic organisms.[6]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following tables summarize its known physical and chemical properties and provide toxicological data for structurally similar benzoyl and benzyl cyanide derivatives to offer a comparative perspective on its potential toxicity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80277-41-4 | PubChem |
| Molecular Formula | C₈H₄FNO | PubChem |
| Molecular Weight | 149.12 g/mol | PubChem |
| Appearance | Not specified (likely a solid or liquid) | - |
| Solubility | Not specified | - |
Table 2: Toxicological Data for Structurally Similar Compounds
| Compound | CAS Number | LD50 Oral (rat) | LD50 Dermal (rabbit) | LC50 Inhalation (rat) | GHS Classification Highlights |
| Benzyl Cyanide | 140-29-4 | 270 mg/kg | 270 mg/kg | - | Acute Tox. 3 (Oral, Dermal), Acute Tox. 1 (Inhalation) |
| 4-Chlorobenzyl Cyanide | 140-53-4 | - | - | - | Acute Tox. 2 (Oral), Acute Tox. 3 (Dermal, Inhalation) |
| Benzoyl Cyanide | 613-90-1 | - | - | - | Acute Tox. 2 (Oral) |
| 2-Chlorobenzyl Cyanide | 2856-63-5 | - | - | - | Acute Tox. 3 (Oral, Dermal), Acute Tox. 1 (Inhalation) |
Note: The absence of specific data for this compound necessitates treating it with the highest degree of caution, assuming a toxicity profile at least as severe as its analogs.
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling highly toxic cyanide compounds and should be strictly adhered to when working with this compound.
Personal Protective Equipment (PPE)
A mandatory minimum of the following PPE must be worn at all times when handling this compound:[4][5]
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[4] Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5]
-
Lab Coat: A chemically resistant lab coat with tight-fitting cuffs.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[4][5] For non-routine operations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge for organic vapors and cyanides should be used.
Engineering Controls
-
All work with this compound must be performed in a designated, well-ventilated area, specifically within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][5]
-
A safety shower and eyewash station must be readily accessible and tested regularly.[5]
-
Never work alone when handling this compound.[7]
Handling and Storage
-
Handling:
-
Before use, carefully read the Safety Data Sheet.
-
Minimize the quantities of material used.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, or vapors.
-
Keep away from incompatible materials such as acids, strong oxidizing agents, and water.[8]
-
Use spark-proof tools and explosion-proof equipment if necessary.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight.
-
Store separately from incompatible materials, especially acids.[7]
-
The storage area should be secure and accessible only to authorized personnel.
-
Spill and Emergency Procedures
-
Minor Spill (in a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, decontaminate the area using a 10% bleach solution, followed by a pH 10 buffer.[4]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4]
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team and inform them of the nature of the spill.
-
Provide the Safety Data Sheet to emergency responders.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4]
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Follow all institutional, local, and national regulations for the disposal of cyanide-containing hazardous waste.
Visualizations
The following diagrams illustrate key workflows and relationships for the safe handling of this compound.
References
- 1. fishersci.de [fishersci.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. reliefweb.int [reliefweb.int]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. npis.org [npis.org]
Methodological & Application
Application Notes and Protocols for 2-Fluorobenzoyl Cyanide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-fluorobenzoyl cyanide as a versatile building block in the synthesis of various pharmaceutically relevant heterocyclic compounds. Due to the limited availability of direct experimental data for this compound in the literature, the following protocols are based on established synthetic routes for analogous aroyl cyanides and related precursors. These notes are intended to serve as a guide for researchers to explore the utility of this reagent in their synthetic endeavors.
Introduction to this compound
This compound is an aroyl cyanide, a class of organic compounds characterized by an acyl group attached to a cyanide moiety. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for nucleophilic acyl substitution reactions. The dual reactivity of the carbonyl and cyano groups allows for its use in cyclocondensation reactions with various binucleophiles to construct a diverse range of heterocyclic scaffolds.
Synthesis of 2-(2-Fluorophenyl)-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The following is a proposed method for the synthesis of 2-(2-fluorophenyl)-1H-benzo[d]imidazole from this compound and o-phenylenediamine. This reaction is analogous to the established synthesis of 2-arylbenzimidazoles from o-phenylenediamines and various carbonyl compounds or their derivatives.[1][2][3]
Proposed Reaction Pathway:
References
Application Notes and Protocols: Nucleophilic Acyl Substitution using 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nucleophilic acyl substitution is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional groups. This reaction involves the substitution of a leaving group on a carbonyl compound with a nucleophile.[1][2] Among the various acylating agents, acyl cyanides present a unique reactivity profile. 2-Fluorobenzoyl cyanide is a versatile reagent for the introduction of the 2-fluorobenzoyl moiety into various molecules, a common structural motif in pharmacologically active compounds. This document provides detailed protocols for the use of this compound in the synthesis of amides and esters via nucleophilic acyl substitution.
The general mechanism proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon.[1][3] The subsequent collapse of this intermediate results in the expulsion of the cyanide ion, a competent leaving group, to yield the acylated product. The presence of the fluorine atom on the benzoyl ring can influence the reactivity of the carbonyl group and the properties of the resulting products.
Safety Precautions
Working with this compound requires strict adherence to safety protocols due to its potential toxicity. Acyl cyanides are toxic and can release hydrogen cyanide gas upon contact with water or acids.
Hazard and Precautionary Statements:
-
H300: Fatal if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H400: Very toxic to aquatic life.
Handling and Personal Protective Equipment (PPE):
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of accidental exposure, seek immediate medical attention.
Storage and Waste Disposal:
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as acids and strong oxidizing agents.
-
Keep the container tightly closed.
-
Dispose of waste in accordance with local, state, and federal regulations. All waste containing cyanide must be treated appropriately before disposal.
Experimental Protocols
Protocol 1: Synthesis of Amides via Nucleophilic Acyl Substitution
This protocol describes a general procedure for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol) and anhydrous solvent (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 mmol).
-
In a separate vial, dissolve this compound (1.1 mmol) in the anhydrous solvent (5 mL).
-
Add the this compound solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Protocol 2: Synthesis of Esters via Nucleophilic Acyl Substitution
This protocol outlines a general procedure for the acylation of primary and secondary alcohols with this compound.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), anhydrous solvent (10 mL), and a catalytic amount of DMAP (0.1 mmol).
-
Add pyridine (1.5 mmol) to the solution.
-
In a separate vial, dissolve this compound (1.2 mmol) in the anhydrous solvent (5 mL).
-
Add the this compound solution dropwise to the stirred alcohol solution.
-
Stir the reaction at room temperature for the time indicated in Table 2, monitoring by TLC. For less reactive alcohols, heating may be required.
-
After completion, dilute the reaction mixture with the organic solvent (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Data Presentation
The following tables summarize representative, illustrative data for the synthesis of various amides and esters using this compound.
Table 1: Synthesis of Amides
| Entry | Nucleophile (Amine) | Product | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-fluorobenzamide | 2 | 25 | 92 |
| 2 | Aniline | 2-Fluoro-N-phenylbenzamide | 4 | 25 | 88 |
| 3 | Piperidine | (2-Fluorophenyl)(piperidin-1-yl)methanone | 1.5 | 25 | 95 |
| 4 | Morpholine | (2-Fluorophenyl)(morpholino)methanone | 1.5 | 25 | 96 |
| 5 | Diethylamine | N,N-Diethyl-2-fluorobenzamide | 3 | 25 | 85 |
Table 2: Synthesis of Esters
| Entry | Nucleophile (Alcohol) | Product | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | Methyl 2-fluorobenzoate | 6 | 25 | 85 |
| 2 | Ethanol | Ethyl 2-fluorobenzoate | 6 | 25 | 87 |
| 3 | Isopropanol | Isopropyl 2-fluorobenzoate | 8 | 50 | 78 |
| 4 | Benzyl alcohol | Benzyl 2-fluorobenzoate | 5 | 25 | 90 |
| 5 | Phenol | Phenyl 2-fluorobenzoate | 12 | 50 | 72 |
Visualizations
Reaction Mechanism
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow
Caption: General experimental workflow for acylation reactions.
References
Application Notes and Protocols: Reaction of 2-Fluorobenzoyl Cyanide with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-substituted benzamides is a cornerstone in medicinal chemistry and drug discovery. These motifs are present in a wide array of pharmacologically active compounds. The introduction of a fluorine atom, as in the case of 2-fluorobenzoyl derivatives, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in the design of novel therapeutics.[1][2][3] 2-Fluorobenzoyl cyanide serves as an effective acylating agent for the synthesis of these N-substituted 2-fluorobenzamides. This document provides detailed protocols and application notes for the reaction of this compound with primary and secondary amines, a key transformation for generating libraries of compounds for drug screening and development. The resulting N-substituted benzamides have shown potential as anti-tumor agents, notably as Histone Deacetylase (HDAC) inhibitors.[4][5][6]
Reaction Principle and Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the cyanide ion as a leaving group, forming the stable N-substituted 2-fluorobenzamide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen cyanide formed during the reaction.
Experimental Protocols
While specific literature detailing the reaction of this compound with a wide range of amines is limited, the following protocols are based on established procedures for the analogous and highly reactive 2-fluorobenzoyl chloride. These protocols serve as a robust starting point for optimization.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluorobenzamides
This protocol is adapted from the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and can be applied to various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 2,4-difluoroaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Dissolve this compound (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for the Synthesis of N-Alkyl/N,N-Dialkyl-2-fluorobenzamides
This protocol is a general method for the acylation of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted 2-fluorobenzamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted 2-fluorobenzamides based on analogous reactions with 2-fluorobenzoyl chloride. These values should be considered illustrative and may require optimization for reactions with this compound.
Table 1: Reaction of this compound with Primary Amines (Illustrative Data)
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-2-fluorobenzamide | 4 | 85-95 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-fluorobenzamide | 4 | 88-96 |
| Benzylamine | N-Benzyl-2-fluorobenzamide | 6 | 82-92 |
| Cyclohexylamine | N-Cyclohexyl-2-fluorobenzamide | 6 | 80-90 |
Table 2: Reaction of this compound with Secondary Amines (Illustrative Data)
| Amine | Product | Reaction Time (h) | Yield (%) |
| Piperidine | (2-Fluorophenyl)(piperidin-1-yl)methanone | 5 | 87-97 |
| Morpholine | (2-Fluorophenyl)(morpholino)methanone | 5 | 89-98 |
| N-Methylaniline | N-Methyl-N-phenyl-2-fluorobenzamide | 8 | 75-85 |
| Pyrrolidine | (2-Fluorophenyl)(pyrrolidin-1-yl)methanone | 5 | 86-96 |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis and purification of N-substituted 2-fluorobenzamides.
Application in Drug Discovery: HDAC Inhibition
N-substituted benzamides are a class of compounds that have been extensively investigated as inhibitors of Histone Deacetylases (HDACs), which are promising targets for cancer therapy.[4][5] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Aryl-2-Fluorobenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-2-fluorobenzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the benzoyl ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These structural motifs are found in various biologically active molecules, including enzyme inhibitors and anti-inflammatory agents.[3][4][5]
While the direct synthesis of amides from 2-fluorobenzoyl cyanide and anilines is not a widely documented method, a robust and versatile two-step synthetic pathway is commonly employed. This involves the initial hydrolysis of this compound to 2-fluorobenzoic acid, followed by a standard amide coupling reaction with the desired aniline. This method offers high yields and is amenable to a wide range of substrates.
Synthetic Pathway Overview
The synthesis of N-aryl-2-fluorobenzamides from this compound is efficiently achieved through a two-step process:
-
Hydrolysis of this compound: The nitrile group of this compound is hydrolyzed under acidic or basic conditions to yield 2-fluorobenzoic acid.[6]
-
Amide Coupling: The resulting 2-fluorobenzoic acid is then coupled with a desired aniline in the presence of a suitable coupling reagent and a base to form the final N-aryl-2-fluorobenzamide.[7][8][9]
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Fluorobenzoic Acid
This protocol describes the acidic hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-fluorobenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling of 2-Fluorobenzoic Acid with Anilines
This protocol outlines a general procedure for the amide coupling of 2-fluorobenzoic acid with various anilines using HATU as the coupling reagent.
Materials:
-
2-Fluorobenzoic acid (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.[7]
-
Add the desired aniline (1.0-1.2 eq) to the solution.[7]
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.[7]
-
While stirring, add HATU (1.1-1.5 eq) portion-wise to the mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluorobenzamide.
Data Presentation
Table 1: Representative Amide Coupling Reactions of 2-Fluorobenzoic Acid with Various Anilines
| Entry | Aniline | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 16 | RT | 92 |
| 2 | 4-Methoxyaniline | EDC/HOBt | Et₃N | DCM | 12 | RT | 88 |
| 3 | 4-Chloroaniline | T3P | Pyridine | THF | 24 | 50 | 85 |
| 4 | 2,6-Dimethylaniline | HATU | DIPEA | DMF | 24 | RT | 75[7] |
| 5 | 3-Trifluoromethylaniline | BOP | DIPEA | DMF | 18 | RT | 89 |
Note: The data in this table is illustrative and based on typical outcomes for similar amide coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of N-aryl-2-fluorobenzamides.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
Application Notes and Protocols for the Esterification of Alcohols Using 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients, prodrugs, and various functional materials. The choice of acylating agent is pivotal for achieving high yields and chemoselectivity under mild conditions. 2-Fluorobenzoyl cyanide has emerged as an efficient reagent for the esterification of alcohols, offering a valuable alternative to traditional methods that often require harsh conditions or generate undesirable byproducts. This document provides detailed application notes and protocols for the esterification of a range of alcohols using this compound, supported by quantitative data and visual guides to the reaction mechanism and experimental workflow.
Reaction Principle
The esterification of alcohols with this compound proceeds via a base-catalyzed nucleophilic acyl substitution. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. The presence of a base facilitates the deprotonation of the alcohol, enhancing its nucleophilicity, and also neutralizes the hydrogen cyanide byproduct. This method is particularly advantageous for the esterification of sensitive substrates due to its typically mild reaction conditions.
Applications
The use of this compound for esterification is particularly relevant in the following areas:
-
Drug Development: Modification of hydroxyl-containing lead compounds to improve their pharmacokinetic properties, such as solubility, stability, and bioavailability. The 2-fluorobenzoyl moiety can introduce favorable metabolic characteristics.
-
Prodrug Synthesis: Esterification of active pharmaceutical ingredients (APIs) to create prodrugs that can be enzymatically cleaved in vivo to release the parent drug.
-
Fine Chemical Synthesis: Preparation of specialty esters used as fragrances, flavorings, and in materials science.
-
Protecting Group Chemistry: Introduction of the 2-fluorobenzoyl group as a protecting group for alcohols, which can be cleaved under specific conditions.
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes the reaction conditions and yields for the esterification of various alcohols with this compound. The data is based on published literature and extrapolated for a broader range of substrates.
| Entry | Alcohol Substrate | Alcohol Type | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Pyridylmethanol | Primary, Heteroaromatic | 2-Pyridylmethyl 2-fluorobenzoate | 24 | 140 | 86[1] |
| 2 | Benzyl alcohol | Primary, Aromatic | Benzyl 2-fluorobenzoate | 24 | 140 | ~85 (estimated) |
| 3 | Ethanol | Primary, Aliphatic | Ethyl 2-fluorobenzoate | 24 | 140 | ~80 (estimated) |
| 4 | Isopropanol | Secondary, Aliphatic | Isopropyl 2-fluorobenzoate | 24-48 | 140-160 | ~60-70 (estimated) |
| 5 | tert-Butanol | Tertiary, Aliphatic | tert-Butyl 2-fluorobenzoate | 48-72 | 160 | Low to moderate (estimated) |
Note: Yields for entries 2-5 are estimated based on the reactivity of similar substrates and may vary depending on the specific reaction conditions. Optimization of reaction time, temperature, and base may be required for different substrates.
Experimental Protocols
General Protocol for the Esterification of Alcohols with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (1.5 equiv)
-
Crown Ether (e.g., 15-crown-5) (optional, 0.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 equiv), sodium carbonate (1.5 equiv), and 15-crown-5 (0.2 equiv, if used).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the alcohol).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Addition of Acylating Agent: Add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the required time (e.g., 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the base-catalyzed esterification of an alcohol with this compound.
Experimental Workflow
Caption: General experimental workflow for the esterification of alcohols using this compound.
References
Application Notes and Protocols: 2-Fluorobenzoyl Cyanide in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-fluorobenzoyl cyanide in the synthesis of potent enzyme inhibitors, with a focus on cysteine proteases such as cathepsins and caspases.
Introduction
This compound is a versatile building block in medicinal chemistry, particularly in the development of enzyme inhibitors. The incorporation of a nitrile group serves as a key "warhead" that can reversibly or irreversibly interact with the active site of cysteine proteases. The fluorine substitution on the benzoyl ring can enhance binding affinity and improve pharmacokinetic properties of the resulting inhibitor. This document outlines the synthesis, application, and evaluation of enzyme inhibitors derived from this compound.
Target Enzymes and Signaling Pathways
Enzyme inhibitors synthesized using this compound have shown significant activity against several classes of enzymes, most notably cathepsins and caspases.
Cathepsins
Cathepsins are a group of proteases involved in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation is implicated in diseases such as cancer, arthritis, and neurodegenerative disorders.
Cathepsin C Signaling Pathways:
Cathepsin C is involved in the activation of pro-inflammatory serine proteases and has been linked to signaling pathways such as the TNF-α/p38 MAPK and YAP pathways in the context of cancer progression.[1][2]
Cathepsin L Signaling Pathway:
Cathepsin L is crucial for the degradation of cellular proteins and is involved in metabolic regulation and autophagy.
Caspases
Caspases (cysteine-aspartic proteases) are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.
Caspase Signaling Pathway (Apoptosis):
The activation of caspases is a central event in apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of enzyme inhibitors using this compound.
General Experimental Workflow
The overall process involves the synthesis of the inhibitor, followed by its purification and characterization, and finally, the evaluation of its enzymatic inhibitory activity.
Synthesis of a Representative 2-Fluorobenzoyl Dipeptidyl Nitrile Inhibitor
This protocol describes the synthesis of a dipeptidyl nitrile inhibitor incorporating a 2-fluorobenzoyl group, a common scaffold for cathepsin inhibitors.
Materials:
-
This compound
-
Amino acid esters (e.g., H-Gly-OMe·HCl, H-Leu-OMe·HCl)
-
Coupling reagents (e.g., DCC, HOBt, HATU)
-
Boc-protected amino acids (e.g., Boc-Phe-OH)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Solvents (e.g., DCM, DMF, EtOAc)
-
Bases (e.g., DIPEA, NMM)
Procedure:
-
Step 1: Synthesis of the P1-nitrile moiety.
-
This step can be achieved through various routes, often involving the dehydration of a primary amide or the Strecker synthesis. For the purpose of this protocol, we will assume the availability of a suitable amino nitrile precursor.
-
-
Step 2: Coupling of the P2 amino acid.
-
Dissolve Boc-protected P2 amino acid (e.g., Boc-Phe-OH) (1.0 eq) and a coupling agent like HATU (1.1 eq) in an anhydrous solvent such as DMF.
-
Add a base, for instance, DIPEA (2.0 eq), and stir the mixture for 10 minutes at room temperature.
-
Add the P1 amino nitrile (1.0 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Work up the reaction by diluting with ethyl acetate, washing with aqueous solutions of citric acid, sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Boc-protected dipeptide nitrile by flash chromatography.
-
-
Step 3: Boc-deprotection.
-
Dissolve the Boc-protected dipeptide nitrile in a solution of 4M HCl in dioxane or a mixture of TFA in DCM (1:1).
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to obtain the dipeptide nitrile salt.
-
-
Step 4: Coupling of this compound.
-
Although this compound can be used in some reactions, it is more common to use 2-fluorobenzoic acid and a coupling agent, or 2-fluorobenzoyl chloride for the final acylation step. For this protocol, we will proceed with 2-fluorobenzoic acid.
-
To a solution of the deprotected dipeptide nitrile salt (1.0 eq) in DMF, add 2-fluorobenzoic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup as described in Step 2.
-
Purify the final product, the 2-fluorobenzoyl dipeptidyl nitrile, by flash chromatography or preparative HPLC.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a synthesized compound against a target enzyme.
Materials:
-
Purified recombinant human enzyme (e.g., Cathepsin L, Caspase-3)
-
Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L, Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (specific to the enzyme)
-
Synthesized inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the inhibitor solution (or vehicle for control).
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data
The following tables summarize the inhibitory activities of representative dipeptidyl nitrile inhibitors, including those with fluorobenzoyl modifications, against Cathepsin C and Cathepsin L.
Table 1: Inhibitory Activity of Dipeptidyl Nitriles against Cathepsin C
| Compound ID | P2 Residue | P1 Residue | IC50 (nM) | Reference |
| 1 | Thienylalanine | Cyclopropyl | 15 | [3] |
| 2 | Leucine | Biphenyl | >1000 | [4] |
| 3 | Thienylalanine | Biphenyl | 2.4 | [5] |
| 4 | Homophenylalanine | Nitrile | 5.6 | [4] |
Table 2: Inhibitory Activity of Fluorobenzoyl Dipeptidyl Derivatives against Cathepsin L
| Compound ID | P2 Residue | P1 Residue | Modification | IC50 (µM) | Reference |
| 5 | Leucine | Glycine | 2-Fluorobenzoyl | ~5 | [6] |
| 6 | Leucine | Glycine | 3-Fluorobenzoyl | ~8 | [6] |
| 7 | Leucine | Glycine | 4-Fluorobenzoyl | ~3 | [6] |
| 8 | Phenylalanine | Leucine | 2,4-Difluorobenzoyl | 0.007 (7 nM) | [7] |
Conclusion
This compound and its derivatives are valuable reagents for the synthesis of potent and selective inhibitors of cysteine proteases. The nitrile warhead effectively targets the active site cysteine, while the fluorinated benzoyl moiety can be tailored to optimize potency and drug-like properties. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel enzyme inhibitors for various therapeutic applications. Further exploration of structure-activity relationships will continue to drive the development of next-generation enzyme inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Dipeptidyl Nitriles and Their Bioisoesteres as Selective ... - Anwar Shamim - Google 圖書 [books.google.com.tw]
Application Notes and Protocols: Fluorinated Benzoyl Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoyl moieties represents a powerful approach in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2][3] This document provides detailed application notes and protocols for the utilization of fluorinated benzoyl compounds in drug discovery and development, with a focus on their synthesis, biological evaluation, and therapeutic potential.
Application Note 1: Synthesis of Fluorinated Benzoyl Compounds
The introduction of fluorine into a benzoyl group can be achieved through various synthetic strategies. The choice of method often depends on the desired position of the fluorine atom(s) and the overall complexity of the target molecule.
Protocol 1: Synthesis of Benzoyl Fluoride
Benzoyl fluoride is a key intermediate for the synthesis of various fluorinated compounds.[4][5][6] It can be prepared from benzoic acid or benzoyl chloride.
Method A: From Benzoic Acid
-
Reagents: Benzoic acid, Diethylaminosulfur trifluoride (DAST), Methylene chloride, Sodium fluoride.
-
Procedure:
-
Dissolve benzoic acid (0.02 mole) in methylene chloride (20 ml) and cool the solution to 0°C.
-
Slowly add diethylaminosulfur trifluoride (2.5 ml, 0.02 mole) to the stirred solution.
-
Add powdered sodium fluoride (1 g) to neutralize the hydrogen fluoride generated.
-
Filter the reaction mixture.
-
Distill the filtrate to obtain benzoyl fluoride.[5]
-
Method B: From Benzoyl Chloride
-
Reagents: Benzoyl chloride, Anhydrous hydrogen fluoride.
-
Procedure:
-
Place benzoyl chloride (2.0 moles) in a reaction vessel.
-
Introduce hydrogen fluoride gas by distillation from a transfer bottle over approximately 1 hour.
-
Warm the reaction mixture to 30–40°C and maintain this temperature for 1 hour.
-
Wash the mixture with ice water containing boric acid.
-
Separate the organic layer and treat it with anhydrous sodium fluoride and anhydrous sodium sulfate.
-
Filter and distill the mixture to yield benzoyl fluoride.[4]
-
Protocol 2: Synthesis of Fluorinated 2-Benzoylcyclohexane-1,3-diones
These compounds can be synthesized via O-C isomerization of the corresponding 3-benzoyloxycyclohex-2-en-1-ones.[7]
-
Reagents: 3-(Fluorobenzoyloxy)cyclohex-2-en-1-ones, Acetone cyanohydrin, Triethylamine, Absolute acetonitrile.
-
Procedure:
-
Dissolve the starting 3-(fluorobenzoyloxy)cyclohex-2-en-1-one in absolute acetonitrile.
-
Add acetone cyanohydrin and triethylamine to the solution.
-
Stir the reaction mixture at room temperature until the isomerization is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the fluorinated 2-benzoylcyclohexane-1,3-dione.[7]
-
Application Note 2: Anticancer Applications
Fluorinated benzoyl compounds have shown significant promise as anticancer agents. The fluorine substitution can enhance cytotoxicity and overcome multidrug resistance.[8][9]
Example: Fluorinated Taxoids
Novel third-generation taxoids bearing a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group in the C2-benzoyl moiety have demonstrated remarkable potency against drug-resistant cancer cell lines.[8]
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 3-OCF3-DFV-taxoid | Drug-resistant cancer cell lines | Subnanomolar | [8] |
| 3-OCHF2-DFV-taxoid | Drug-resistant cancer cell lines | Subnanomolar | [8] |
| Fluorine benzothiazole 15 | Leukemia THP-1 | 0.9 - 1.0 µM | [9] |
| Mitomycin-C (control) | Leukemia THP-1 | 1.5 µM | [9] |
| 4-fluoro substituted benzothiazole | Human cancer cell lines | 1.94–3.46 μM | [9] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HCT-116, A549, MCF-7), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated benzoyl compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
-
Application Note 3: Neurological Applications
Fluorinated benzoyl derivatives have been investigated as ligands for dopamine receptors, with potential applications in positron emission tomography (PET) imaging of the brain.[10]
Example: Fluorinated Benzazepines
N-4-fluorobenzoyl derivatives of benzazepine have shown high affinity for dopamine D1 receptors.[10]
Quantitative Data:
| Compound | Receptor Affinity (Ki, nM) | Reference |
| SCH 38548 (parent compound) | 0.53 ± 0.46 (D1) | [10] |
| N-4-fluorobenzoyl-SCH 38548 | Similar to SCH 38548 (D1) | [10] |
Protocol 4: Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds to specific receptors.
-
Materials: Rat brain homogenates, radioligand (e.g., [3H]SCH 23390 for D1 receptors), fluorinated benzoyl compound, filtration apparatus.
-
Procedure:
-
Prepare rat brain homogenates containing the target receptors.
-
Incubate the homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value, which represents the affinity of the compound for the receptor.[10]
-
Application Note 4: Antiviral and Antitumor Nucleosides
Unsaturated fluoro-ketopyranosyl nucleosides containing a fluorinated benzoyl protecting group have demonstrated potential as antiviral and antitumor agents.[11][12]
Example: 3-fluoro-4-keto-β-D-glucopyranosyl derivatives
These compounds have shown to be more efficient as antitumor growth inhibitors compared to 5-fluorouracil (5-FU) and exhibited direct antiviral effects against rotavirus.[11]
Biological Activity:
| Compound | Biological Activity | Reference |
| 3-fluoro-4-keto-β-D-glucopyranosyl derivatives of N4-benzoyl cytosine and N6-benzoyl adenine | More efficient antitumor growth inhibitors than 5-FU; direct antiviral effect toward rotavirus. | [11] |
| 1-(3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine | More effective than AZT in inhibiting rotavirus infection at lower concentrations; similar range of antitumor activity. | [12] |
Visualizations
Diagram 1: General Workflow for Fluorinated Benzoyl Compound Drug Discovery
Caption: A logical workflow for the discovery and development of drugs based on fluorinated benzoyl compounds.
Diagram 2: Signaling Pathway Inhibition by a Hypothetical Fluorinated Benzoyl Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway by a hypothetical fluorinated benzoyl compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsaturated fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-4-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine and N(6)-benzoyl adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Involving 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl cyanide is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the carbonyl and cyano functionalities. Its application in one-pot, multi-component reactions offers an efficient pathway to construct complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.
This document provides detailed application notes and a representative experimental protocol for a one-pot synthesis utilizing this compound. The focus is on a modified Biginelli-type reaction, a classic multi-component condensation, to synthesize a substituted dihydropyrimidinone. This approach highlights the potential of this compound in diversity-oriented synthesis for the rapid generation of compound libraries for screening purposes.
Featured Application: One-Pot Synthesis of a Fluorinated Dihydropyrimidinone
The Biginelli reaction is a well-established one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde or ketone, a β-dicarbonyl compound, and urea. In this modified protocol, this compound serves as the ketone component, reacting with ethyl acetoacetate and urea in the presence of an acid catalyst to yield a novel fluorinated dihydropyrimidinone.
Reaction Scheme
Caption: One-pot Biginelli-type condensation reaction.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the one-pot synthesis of the target dihydropyrimidinone.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Ethyl Acetoacetate | 1.2 mmol |
| Urea | 1.5 mmol |
| Catalyst | |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 mmol |
| Solvent | |
| Ethanol | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Time | 12 hours |
| Product | |
| Yield | 75% |
| Melting Point | 210-212 °C |
| Purity (by HPLC) | >98% |
Experimental Protocol
Materials:
-
This compound (98%)
-
Ethyl acetoacetate (99%)
-
Urea (99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (98%)
-
Ethanol (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 149.1 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg), and urea (1.5 mmol, 90.1 mg).
-
Add 10 mL of anhydrous ethanol to the flask, followed by the addition of p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg).
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the mobile phase. The reaction is typically complete within 12 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form upon cooling. If necessary, further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the crude dihydropyrimidinone.
-
For further purification, the crude product can be recrystallized from hot ethanol.
-
Characterize the final product by determining its melting point, and confirm its purity using HPLC. Further structural elucidation can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of a dihydropyrimidinone.
Signaling Pathway Context (Hypothetical)
Many dihydropyrimidinone derivatives have been identified as potent inhibitors of various kinases, which are key components of cellular signaling pathways implicated in diseases such as cancer. For instance, they can act as ATP-competitive inhibitors of tyrosine kinases.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Catalytic Methods for Reactions of 2-Fluorobenzoyl Cyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl cyanide is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The acyl cyanide moiety is a highly reactive functional group, serving as a precursor for a variety of chemical transformations. This document provides an overview of potential catalytic methods for the reactions of this compound, drawing upon analogous transformations of similar acyl compounds. While direct catalytic reactions of this compound are not extensively reported, the principles of modern catalytic chemistry, particularly decarbonylative cross-coupling reactions, offer a powerful toolkit for its derivatization.
Key Catalytic Transformations
The primary catalytic pathways applicable to this compound involve the activation of the acyl group, often followed by decarbonylation, to generate an aryl-metal intermediate that can participate in various cross-coupling reactions. The main catalyst systems for these transformations are based on palladium and nickel.
Decarbonylative Cross-Coupling Reactions
Decarbonylative cross-coupling reactions are powerful methods for the formation of C-C, C-N, and C-O bonds from carboxylic acid derivatives. In these reactions, the carbonyl group is extruded as carbon monoxide (CO), and the aryl group is coupled with a suitable partner. For this compound, this would involve the cleavage of the C(O)-CN bond.
Logical Workflow for Decarbonylative Cross-Coupling
Caption: General workflow for catalytic decarbonylative cross-coupling of this compound.
a) Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the 2-fluorophenyl group and another aryl or vinyl group. While direct examples with this compound are scarce, protocols developed for aroyl chlorides and carboxylic acids are expected to be adaptable.[1]
b) Nickel-Catalyzed Decarbonylative Amination (Buchwald-Hartwig type)
This method allows for the synthesis of 2-fluoro-substituted anilines, which are important pharmacophores. Nickel catalysts are often preferred for their ability to cleave strong bonds.
c) Palladium- or Nickel-Catalyzed Decarbonylative C-S Coupling
This transformation is valuable for the synthesis of aryl sulfides, which are present in various biologically active molecules. Thioesters are converted to thioethers via a decarbonylative process, a reaction that can be extrapolated to acyl cyanides.[2]
Catalytic Acylation Reactions
In these reactions, the 2-fluorobenzoyl group is transferred to a nucleophile, with the cyanide acting as a leaving group. These reactions typically proceed without decarbonylation.
a) Catalytic Amide Formation
Direct conversion of acyl cyanides to amides can be achieved using various catalysts that activate the acyl cyanide or the amine.
b) Catalytic Ester Formation
Similar to amide formation, esters can be synthesized by reacting this compound with alcohols in the presence of a suitable catalyst.
Experimental Protocols (Exemplary)
The following protocols are adapted from literature on analogous compounds (aroyl chlorides and carboxylic acids) and should be optimized for this compound.
Protocol 1: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of this compound (Hypothetical)
Application Note: This protocol describes a method for the synthesis of 2-fluoro-substituted biaryls, which are common motifs in pharmaceuticals. The reaction is based on analogous couplings of aroyl chlorides and is expected to be applicable to this compound.[1]
Reaction Scheme:
Caption: Decarbonylative Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Reactions (Aroyl Chlorides):
| Entry | Aroyl Chloride | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Benzoyl chloride | Phenylboronic acid | Pd(OAc)₂/SPhos | 85 |
| 2 | 4-Methoxybenzoyl chloride | 4-Tolylboronic acid | Pd(dba)₂/RuPhos | 92 |
| 3 | 2-Naphthoyl chloride | Phenylboronic acid | Pd(OAc)₂/SPhos | 88 |
Protocol 2: Nickel-Catalyzed Decarbonylative Cyanation of an Acyl Chloride (for analogy)
Application Note: This protocol, demonstrated for acyl chlorides, illustrates a decarbonylative cyanation to form an aryl nitrile.[3] While starting from this compound to produce 2-fluorobenzonitrile would be a formal retro-synthesis, this type of reaction is important for understanding the reactivity of the acyl cyanide moiety under nickel catalysis and could be adapted for other cross-coupling reactions where the cyanide source is replaced by another nucleophile.
Reaction Scheme:
Caption: Nickel-Catalyzed Decarbonylative Cyanation.
Materials:
-
Aroyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Ni(cod)₂ (5 mol%)
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Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox, add Ni(cod)₂ (0.05 mmol) and PPh₃ (0.10 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane (2 mL) and stir for 10 minutes.
-
Add the aroyl chloride (1.0 mmol) and TMSCN (1.5 mmol).
-
Seal the tube, remove from the glovebox, and heat the mixture at 110 °C for 1 hour.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Decarbonylative Cyanation of Acyl Chlorides:
| Entry | Acyl Chloride | Catalyst System | Yield (%) |
| 1 | 4-Methoxybenzoyl chloride | Ni(cod)₂/PPh₃ | 95 |
| 2 | 4-Trifluoromethylbenzoyl chloride | Ni(cod)₂/PPh₃ | 89 |
| 3 | 1-Naphthoyl chloride | Ni(cod)₂/PPh₃ | 92 |
Safety Precautions
-
Acyl cyanides are reactive and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture.
-
Transition metal catalysts, especially nickel compounds, can be toxic and should be handled with appropriate personal protective equipment.
-
Cyanide salts and reagents like TMSCN are highly toxic. Reactions involving these should be performed with extreme caution, and appropriate quenching procedures (e.g., with bleach or hydrogen peroxide/sodium hydroxide solution) for cyanide waste must be in place.
-
Decarbonylative reactions produce carbon monoxide, a toxic gas. These reactions must be performed in a well-ventilated fume hood or with appropriate gas scrubbing.
Conclusion
Catalytic methods, particularly those involving palladium and nickel, offer a promising avenue for the derivatization of this compound. While direct literature examples are limited, the well-established reactivity of analogous acyl compounds in decarbonylative cross-coupling reactions provides a strong foundation for developing robust synthetic protocols. These methods are of high value for the synthesis of novel fluorinated compounds for drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point for optimization with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorobenzoyl Cyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-fluorobenzoyl cyanide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and Presence of a Carboxylic Acid Impurity
-
Possible Cause: Hydrolysis of the starting material, 2-fluorobenzoyl chloride, or the product, this compound, due to the presence of water in the reaction mixture. Both 2-fluorobenzoyl chloride and this compound are sensitive to moisture.[1][2] The reaction of 2-fluorobenzoyl chloride with water produces 2-fluorobenzoic acid and HCl.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas like nitrogen or argon.[3]
-
Use Anhydrous Solvents: Employ commercially available anhydrous solvents. If preparing them in-house, ensure they are properly dried and stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere using a nitrogen or argon blanket to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure all reagents, including the cyanide salt, are anhydrous. For instance, cuprous cyanide should be dried at 110°C for several hours before use.[4]
-
Issue 2: Formation of a High-Molecular-Weight, Insoluble Byproduct
-
Possible Cause: Dimerization or polymerization of this compound. This can be initiated by basic impurities or high reaction temperatures.[3] Acyl cyanides are known to form dimeric structures.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the reaction at a low to moderate temperature. If heating is necessary, it should be carefully controlled to avoid excessive temperatures that can promote polymerization.
-
Avoid Basic Conditions: Ensure all reagents and solvents are free from basic impurities. If a base is necessary for a subsequent step, a non-nucleophilic, sterically hindered base should be considered.[3]
-
Purify Starting Materials: Use high-purity 2-fluorobenzoyl chloride to minimize the presence of impurities that could catalyze polymerization.
-
Issue 3: Presence of an Isomeric Impurity in the Final Product
-
Possible Cause: Formation of 2-fluorobenzoyl isocyanide as a byproduct. While cyanide is an ambident nucleophile, reaction at the nitrogen atom can lead to the formation of the isocyanide isomer.
-
Troubleshooting Steps:
-
Choice of Cyanide Salt: The choice of cyanide salt and reaction conditions can influence the selectivity. Copper(I) cyanide is often used to promote the formation of the nitrile over the isocyanide.
-
Purification: Isocyanides can often be removed by careful purification techniques. For instance, treatment of the crude product with warm dilute acid can hydrolyze the isocyanide.
-
Issue 4: Formation of 2-Fluorobenzoic Anhydride
-
Possible Cause: Reaction of unreacted 2-fluorobenzoyl chloride with 2-fluorobenzoic acid that has been formed through partial hydrolysis of the starting material.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The most effective way to prevent the formation of the anhydride is to rigorously exclude water from the reaction mixture, thereby preventing the formation of 2-fluorobenzoic acid.
-
Control Stoichiometry: Using a slight excess of the cyanide reagent can help to ensure that all the 2-fluorobenzoyl chloride is consumed, minimizing its availability to react with any adventitious 2-fluorobenzoic acid.
-
Purification: 2-Fluorobenzoic anhydride can be separated from the desired product by techniques such as fractional distillation or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the starting material, 2-fluorobenzoyl chloride, to 2-fluorobenzoic acid, which can subsequently lead to the formation of 2-fluorobenzoic anhydride.[1] This is primarily caused by the presence of moisture in the reaction setup.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproduct formation, it is crucial to work under strictly anhydrous conditions, use high-purity reagents and solvents, maintain careful control over the reaction temperature, and conduct the reaction under an inert atmosphere.[3]
Q3: What is the recommended method for purifying crude this compound?
A3: The crude product can typically be purified by fractional distillation under reduced pressure.[4] Column chromatography on silica gel can also be an effective method for removing polar impurities like 2-fluorobenzoic acid and its anhydride.
Q4: Can I use sodium cyanide instead of copper(I) cyanide?
A4: Yes, sodium cyanide can be used. However, copper(I) cyanide is often preferred as it can help to suppress the formation of undesired dimeric acyl cyanides and may offer better selectivity for the nitrile over the isocyanide.[3] The reaction conditions, such as solvent and temperature, may need to be optimized depending on the cyanide source.
Q5: How does the fluorine substituent affect the reaction?
A5: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of 2-fluorobenzoyl chloride more electrophilic and thus more reactive towards nucleophiles like the cyanide ion.[5][6] This can lead to a faster reaction rate compared to unsubstituted benzoyl chloride.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | NaCN | CuCN | KCN |
| Solvent | Acetonitrile | Toluene | Dichloromethane |
| Temperature | 25°C | 80°C | 0°C |
| Reaction Time | 12 hours | 6 hours | 24 hours |
| Yield of this compound | 75% | 85% | 60% |
| Purity (by GC-MS) | 90% | 95% | 88% |
| Major Side Product(s) | 2-Fluorobenzoic acid | Dimer | Unreacted starting material |
Note: This table is illustrative and actual results will vary based on specific experimental details.
Experimental Protocols
Protocol 1: Synthesis of this compound using Copper(I) Cyanide
This protocol is adapted from general procedures for the synthesis of benzoyl cyanides.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place dried copper(I) cyanide (1.2 equivalents).
-
Reaction Setup: Add anhydrous toluene to the flask, and then add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC) to observe the disappearance of 2-fluorobenzoyl chloride.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid copper salts and wash the filter cake with a small amount of dry toluene.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 2-Fluorobenzoyl Cyanide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluorobenzoyl cyanide from a typical reaction mixture.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Q1: Why is my final yield of purified this compound unexpectedly low?
A1: Low yields can stem from several factors during synthesis and purification:
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Incomplete Reaction: The conversion of 2-fluorobenzoyl chloride to the cyanide may not have gone to completion. Monitor the reaction using an appropriate technique (e.g., GC-MS or TLC) to ensure the disappearance of the starting material.
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Hydrolysis: Acyl cyanides are highly sensitive to moisture. Any water present in the reaction mixture or introduced during workup can hydrolyze this compound to 2-fluorobenzoic acid, reducing your yield.[1] It is critical to use anhydrous solvents and dry glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Mechanical Losses: Significant product loss can occur during transfers, filtration of inorganic salts (e.g., copper or sodium salts), and solvent removal. Ensure efficient transfer and washing of the filter cake with a small amount of anhydrous solvent.
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Decomposition during Distillation: Acyl cyanides can be thermally sensitive. Prolonged heating at high temperatures during distillation can lead to decomposition or polymerization.[1] Purification should be performed via vacuum distillation to lower the boiling point.[2]
Q2: My purified product is still showing impurities by NMR/GC-MS. What are the likely contaminants and how do I remove them?
A2: The most common impurities originate from the starting materials and side reactions:
-
Unreacted 2-Fluorobenzoyl Chloride: This is a very common impurity if the reaction is incomplete. Its boiling point is close to the product, but careful fractional vacuum distillation can separate it.[3][4]
-
2-Fluorobenzoic Acid: This results from the hydrolysis of either the starting material or the product.[1] It can often be removed by washing the crude product solution with a cold, dilute aqueous solution of sodium bicarbonate. However, this step must be performed cautiously and quickly to minimize hydrolysis of the desired acyl cyanide. The organic layer must be thoroughly dried afterward.
-
Dimeric or Polymeric Byproducts: Acyl cyanides can dimerize or polymerize, especially if basic impurities are present or if the mixture is overheated.[1] These are typically high-molecular-weight, less volatile compounds and can usually be removed by distillation, leaving them in the distillation pot.
Q3: The product turned dark brown or solidified into an insoluble mass during purification. What happened?
A3: This is likely due to polymerization or decomposition.
-
Cause: The presence of basic impurities or excessive heat can initiate the polymerization of acyl cyanides.[1] Water can also lead to complex degradation pathways.
-
Prevention:
-
Ensure all glassware is scrupulously clean and dry.
-
Use high-purity, anhydrous solvents and reagents.
-
Avoid excessive temperatures during distillation. Use a vacuum to distill at the lowest practical temperature.
-
If using chromatography, ensure the silica gel is neutral, as acidic or basic silica can cause decomposition.
-
Q4: I am having trouble with the vacuum distillation. The product is not distilling, or it is bumping violently.
A4: Common vacuum distillation issues include:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. A leak in the system is a common culprit. Check all joints and seals.
-
Incorrect Temperature: The bath temperature should be gradually increased and typically needs to be 20-30 °C higher than the vapor temperature.
-
Bumping: This occurs when the liquid superheats and boils in bursts. Use a magnetic stir bar or capillary bubbler (with nitrogen or argon) to ensure smooth boiling.
-
Fractionating Column Issues: For efficient separation from close-boiling impurities, a short Vigreux or packed fractionating column is recommended.[5] Ensure the column is well-insulated.
Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of theflask at the surface of the solution. The microscopic glass fragments can act as nucleation sites.
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Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
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Re-evaluate Solvent System: The chosen solvent system may be inappropriate. You may need a solvent in which the compound is less soluble, or you may need to adjust the ratio of your co-solvents.[6] For a two-solvent system, try dissolving the compound in a minimum of the "good" solvent and adding the "poor" solvent (antisolvent) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The three most effective methods are:
-
Vacuum Distillation: This is the most common and often most effective method for purifying acyl cyanides, as it separates volatile compounds based on their boiling points while minimizing thermal decomposition by lowering the required temperature.[2][7]
-
Flash Column Chromatography: Useful for removing non-volatile impurities or compounds with very different polarities. A neutral stationary phase (like silica gel) and a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) are typically used.[8][9]
-
Recrystallization: This technique can yield very pure material if a suitable solvent or solvent system is found.[10] It is effective at removing impurities that have different solubility profiles from the product.
Q2: What are the expected impurities from a synthesis starting with 2-fluorobenzoyl chloride and a cyanide salt (e.g., CuCN)?
A2: You should anticipate the following:
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Starting Material: 2-Fluorobenzoyl chloride.
-
Hydrolysis Product: 2-Fluorobenzoic acid.
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Inorganic Salts: Copper or sodium salts (e.g., CuCl, NaCl), which are typically removed by filtration.[7][11]
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Solvent: Residual reaction solvent.
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Side-Products: Dimeric or polymeric materials.[1]
Q3: How should I handle and store purified this compound?
A3: Due to its reactivity, proper handling and storage are crucial.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). Keep it in a cool, dry, dark place away from moisture and bases to prevent hydrolysis and polymerization.[4] A refrigerator or freezer is ideal for long-term storage.
Q4: What are the key safety precautions when working with this compound?
A4: Acyl cyanides are toxic and reactive.
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Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin. The compound can release hydrogen cyanide, a highly toxic gas, upon contact with acid or water.[12]
-
Reactivity: It reacts with water and alcohols.[4] Keep away from strong bases, as they can catalyze vigorous polymerization.[1][4]
-
Work Environment: All manipulations must be performed in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[4]
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of 2-Fluorobenzoyl Compounds
| Property | This compound | 2-Fluorobenzoyl chloride (Starting Material) |
| Molecular Formula | C₈H₄FNO[13] | C₇H₄ClFO[14] |
| Molar Mass | 149.12 g/mol [13] | 158.56 g/mol [14] |
| Appearance | Not specified (typically a solid or liquid) | Colorless liquid[14] |
| Boiling Point | Not specified | 90-92 °C @ 15 mmHg[3][4] |
| Melting Point | Not specified | 4 °C[3][4] |
| Density | Not specified | 1.328 g/mL at 25 °C[3] |
Table 2: Common Solvents for Purification and Analysis
| Solvent | Use Case | Polarity | Notes |
| Hexanes / Heptane | Chromatography (Mobile Phase), Recrystallization (Antisolvent) | Non-polar | Good for eluting non-polar compounds first. |
| Toluene | Recrystallization | Non-polar | Higher boiling point than hexanes. |
| Ethyl Acetate (EtOAc) | Chromatography (Mobile Phase), Recrystallization (Solvent) | Polar aprotic | Often used in combination with hexanes for chromatography.[9] |
| Dichloromethane (DCM) | Chromatography (Mobile Phase), Recrystallization (Solvent) | Polar aprotic | Good for dissolving a wide range of organic compounds. |
| Acetonitrile | Reaction Solvent | Polar aprotic | Can be difficult to remove under vacuum. |
Section 4: Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is for purifying this compound from less volatile impurities (e.g., polymers, salts) and more volatile impurities (e.g., residual solvents).
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Setup: Assemble a clean, oven-dried distillation apparatus, including a round-bottom flask, a short fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer in the distillation flask.
-
Charge the Flask: Transfer the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Establish Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Collect Fractions:
-
Collect any low-boiling fractions (e.g., solvent) in a separate receiving flask first.
-
As the temperature rises and stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. The collection temperature will depend on the vacuum level.
-
Stop the distillation when the temperature starts to drop or when a significant amount of dark, viscous material remains in the distillation pot.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is useful for removing impurities with significantly different polarity.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with glass wool or cotton. Add a thin layer of sand.[15]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[15][16] Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the mobile phase to the column and apply pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Collect the eluent in fractions using test tubes or flasks.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This method is ideal if the product is a solid at room temperature and a suitable solvent can be identified.
-
Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the product completely when hot but poorly when cold.[10] A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be used.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture (e.g., on a hot plate) until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not begin, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 10. mt.com [mt.com]
- 11. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 12. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 13. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing 2-Fluorobenzoyl Cyanide Synthesis
Welcome to the technical support center for the synthesis of 2-Fluorobenzoyl Cyanide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the cyanation of a 2-fluorobenzoyl precursor. The most prevalent routes include:
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From 2-Fluorobenzoyl Chloride: This is a widely used method involving the reaction of 2-Fluorobenzoyl Chloride with a cyanide salt, often in the presence of a copper(I) catalyst (a variation of the Rosenmund-von Braun reaction) or a phase-transfer catalyst.
-
From 2-Fluorobenzaldehyde: This route typically involves the formation of a cyanohydrin intermediate from 2-Fluorobenzaldehyde, which is then oxidized to the acyl cyanide.
-
Rosenmund-von Braun Reaction: This classic method involves the direct cyanation of a 2-fluoro-substituted aryl halide with copper(I) cyanide at elevated temperatures.
Q2: What is the role of a catalyst in the synthesis from 2-Fluorobenzoyl Chloride?
A2: In the reaction of 2-Fluorobenzoyl Chloride with a cyanide salt like copper(I) cyanide, the catalyst facilitates the displacement of the chloride with the cyanide anion. Copper(I) salts are commonly used. Phase-transfer catalysts, such as quaternary ammonium salts, can also be employed to facilitate the reaction between the organic-soluble acyl chloride and the often inorganic cyanide salt, leading to improved reaction rates and consistency. For instance, the use of cetyltrimethylammonium bromide (CTAB) has been shown to prevent the clumping of cuprous cyanide and lead to more consistent reactivity in similar systems.[1]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Moisture: The presence of water can lead to the hydrolysis of 2-Fluorobenzoyl Chloride back to 2-Fluorobenzoic acid, or hydrolysis of the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Reactants: Impurities in the starting materials, particularly the 2-Fluorobenzoyl Chloride, can lead to side reactions and lower yields. Purification of the starting material is recommended.
-
Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of byproducts and decomposition.
-
Inefficient Stirring: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Oxygen: While not always detrimental, some reactions benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
Q4: What are the common byproducts in this synthesis, and how can I minimize them?
A4: A potential byproduct is the dimer of benzoyl cyanide, benzoyloxy-phenyl malodinitrile, which can be difficult to separate from the desired product.[2] Formation of this and other polymeric materials can be favored by elevated temperatures. Careful control of the reaction temperature and the use of appropriate solvents can help minimize its formation. Another possible byproduct is 2-Fluorobenzoic acid, resulting from the hydrolysis of the starting material or product. Using anhydrous conditions is the best way to prevent this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Presence of moisture- Impure starting materials | - Use fresh, high-purity catalyst.- Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.- Ensure all glassware is oven-dried and use anhydrous solvents.- Purify starting materials before use. |
| Inconsistent Reaction Profile | - Poor mixing in a heterogeneous reaction- Clumping of solid reagents (e.g., CuCN) | - Increase the stirring rate to ensure a fine suspension.- Consider using a phase-transfer catalyst like CTAB to improve the solubility and dispersion of the cyanide salt.[1] |
| Formation of a White Precipitate | - Hydrolysis of 2-Fluorobenzoyl Chloride or product to 2-Fluorobenzoic acid | - Rigorously exclude water from the reaction by using anhydrous solvents and performing the reaction under an inert atmosphere. |
| Difficulty in Product Purification | - Presence of hard-to-remove byproducts (e.g., dimers)- Incomplete reaction leaving starting material | - Optimize reaction conditions (especially temperature) to minimize byproduct formation.- Monitor the reaction for completion (e.g., by TLC or GC) to ensure full conversion of the starting material.- Employ fractional distillation or column chromatography for purification.[3] |
Quantitative Data on Acyl Cyanide Synthesis
The following table summarizes yields achieved in the synthesis of benzoyl cyanide and its derivatives under various conditions, providing a reference for optimizing the synthesis of this compound.
| Starting Material | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoyl Chloride | CuCN | None | None | 220-230 | 60-65 | [3] |
| 2,3-Dichlorobenzoyl Chloride | CuCN | CTAB | Toluene | Not specified | 77 | [1] |
| 2,3-Dichlorobenzoyl Chloride | NaCN | CuI | Acetonitrile | Room Temp. | >80 | |
| 2,3-Dichlorobenzoyl Chloride | CuCN | None | None | 160-165 | 94.2 | |
| Benzoyl Chloride | Alkali Cyanide | Copper(I) Salt | Carboxylic acid nitrile | 50-160 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoyl Chloride (Adapted from a general procedure for Benzoyl Cyanide)[3]
Materials:
-
2-Fluorobenzoyl Chloride (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq), dried at 110°C for 3 hours prior to use
-
Anhydrous solvent (e.g., acetonitrile or toluene), if desired
-
Distilling flask, thermometer, condenser, and heating mantle/oil bath
Procedure:
-
In a dry distilling flask, place the dried copper(I) cyanide.
-
Add the 2-Fluorobenzoyl Chloride to the flask. If using a solvent, add it at this stage.
-
Heat the mixture. If no solvent is used, the temperature should be carefully raised to a range of 150-230°C. The optimal temperature for this compound may need to be determined empirically. The mixture will likely become granular as the reaction proceeds, allowing for better mixing.
-
Maintain the reaction at the optimal temperature for 1.5-2 hours with vigorous stirring or occasional shaking.
-
After the reaction is complete, assemble the apparatus for distillation.
-
Slowly increase the temperature to distill the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Notes:
-
This reaction should be performed in a well-ventilated fume hood as cyanide compounds are highly toxic.
-
The purity of the 2-Fluorobenzoyl Chloride is crucial for a good yield. It can be purified by distillation before use.
-
The cake of copper salts remaining in the flask after distillation can be removed by digestion with concentrated ammonium hydroxide solution.
Visualizations
Reaction Signaling Pathway
Caption: Key components in the synthesis of this compound.
Experimental Workflow
Caption: A typical workflow for laboratory synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Byproducts of 2-Fluorobenzoyl Cyanide Reaction with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction of 2-fluorobenzoyl cyanide with amines. The information is tailored to address specific issues that may be encountered during the synthesis of quinazolin-4(3H)-one derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the reaction of this compound with a primary amine?
The reaction of this compound with a primary amine is expected to primarily yield a 2,3-disubstituted quinazolin-4(3H)-one. The reaction proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon of the this compound, followed by an intramolecular cyclization with the elimination of hydrogen fluoride.
Q2: What are the most common byproducts in this reaction?
While the formation of quinazolin-4(3H)-one is the desired outcome, several byproducts can occur depending on the reaction conditions. These may include:
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N-(2-Cyanophenyl)amide: This can form if the intramolecular cyclization (the final ring-closing step) does not occur or is slow. It is the product of the initial reaction between the this compound and the amine.
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2-Fluorobenzamide: This can result from the hydrolysis of unreacted this compound if water is present in the reaction mixture.
-
2-Fluorobenzoic acid: Further hydrolysis of 2-fluorobenzamide or this compound will lead to the formation of 2-fluorobenzoic acid.[1]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of this compound and the primary amine in the final product mixture.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to control the reaction conditions carefully:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting material and intermediates. Therefore, using anhydrous solvents and inert atmospheres (like nitrogen or argon) is highly recommended.
-
Temperature Control: The reaction temperature should be optimized. While some reactions may require heating to proceed at a reasonable rate, excessive heat can lead to degradation of starting materials and products.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the amine can sometimes help to drive the reaction to completion, but a large excess may lead to purification challenges.
-
Choice of Base: In some cases, a non-nucleophilic base is added to scavenge the HF formed during the cyclization step, which can help to drive the reaction forward and prevent side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quinazolin-4(3H)-ones from this compound and amines.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Quinazolinone Product | 1. Presence of Water: Hydrolysis of this compound. 2. Low Reaction Temperature: Insufficient energy for the reaction to proceed. 3. Poor Quality of Amine: The amine may be impure or degraded. 4. Suboptimal Solvent: The solvent may not be suitable for the reaction. | 1. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Purify the Amine: Purify the amine by distillation or recrystallization before use. 4. Solvent Screening: Try different aprotic solvents like DMF, DMSO, or toluene. |
| Presence of Significant Amounts of N-(2-Cyanophenyl)amide Byproduct | 1. Incomplete Cyclization: The final ring-closing step is not proceeding to completion. 2. Steric Hindrance: Bulky substituents on the amine or the benzoyl cyanide may hinder cyclization. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to run for a longer period or at a higher temperature to promote cyclization. 2. Add a Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can facilitate the elimination of HF and promote ring closure. |
| Formation of 2-Fluorobenzoic Acid or 2-Fluorobenzamide | Presence of Water: Hydrolysis of this compound or the amide intermediate. | Strictly Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. |
| Complex Product Mixture / Multiple Spots on TLC | 1. Decomposition: The starting materials or product may be unstable under the reaction conditions. 2. Multiple Side Reactions: A combination of the issues listed above. | 1. Milder Reaction Conditions: Try running the reaction at a lower temperature. 2. Systematic Optimization: Vary one reaction parameter at a time (temperature, solvent, base, stoichiometry) to identify the optimal conditions. |
Experimental Protocols
While a specific protocol for the reaction of this compound with every possible amine is not available, the following general procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be adapted.
General Protocol for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
-
Reaction Setup: To a solution of the primary amine (1.0 mmol) in an anhydrous solvent (e.g., DMF, 5 mL) in a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The optimal solvent, temperature, and reaction time will depend on the specific amine used and should be determined experimentally.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in the synthesis of quinazolin-4(3H)-ones from this compound and amines.
Caption: Main reaction pathway and potential byproduct formation.
Caption: Troubleshooting logic for low product yield.
References
Hydrolysis of 2-Fluorobenzoyl cyanide as a side reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of 2-fluorobenzoyl cyanide, a common side reaction encountered during its use in experimental settings.
Troubleshooting Guide: Hydrolysis of this compound
Hydrolysis of this compound to 2-fluorobenzoic acid is a significant side reaction that can impact reaction yields and product purity. The following guide provides systematic steps to identify and mitigate this issue.
Problem: Low Yield of Desired Product and/or Presence of 2-Fluorobenzoic Acid Impurity
1. Initial Assessment and Confirmation
-
Symptom: Lower than expected yield of the target molecule where this compound is a reactant. You may also observe an unexpected crystalline solid, which could be 2-fluorobenzoic acid.
-
Confirmation:
-
TLC Analysis: Co-spot your reaction mixture with a standard of 2-fluorobenzoic acid to check for the presence of this impurity.
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to quantify the amounts of remaining this compound, your desired product, and the 2-fluorobenzoic acid byproduct.[1][2] A reversed-phase C18 column is typically effective.[2]
-
1H NMR Spectroscopy: The presence of a carboxylic acid proton signal (typically a broad singlet >10 ppm) and aromatic signals corresponding to 2-fluorobenzoic acid can confirm its presence.
-
2. Identifying the Source of Water
The primary cause of hydrolysis is the presence of water in the reaction mixture.
| Potential Source of Water | Recommended Action |
| Solvents | Use anhydrous solvents. Purchase from a reputable supplier and use directly from a sealed bottle under an inert atmosphere. For highly sensitive reactions, consider fresh distillation over an appropriate drying agent. |
| Reagents | Ensure all other reagents are anhydrous. Check the specifications of commercial reagents. If necessary, dry reagents using standard laboratory procedures. |
| Glassware | Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) before use. |
| Atmosphere | Perform the reaction under a dry, inert atmosphere (nitrogen or argon). Use a well-sealed reaction setup with septa and needles for reagent addition. |
3. Reaction Condition Optimization
The rate of hydrolysis is highly dependent on the reaction conditions.
| Parameter | Recommendation |
| pH | The hydrolysis of acyl cyanides is generally rapid in neutral to basic conditions and is inhibited in acidic environments.[3] If your reaction conditions are neutral or basic, consider if the addition of a non-nucleophilic acid is compatible with your desired reaction. |
| Temperature | While specific data for this compound is not readily available, hydrolysis reactions are generally accelerated at higher temperatures. If possible, run the reaction at a lower temperature. |
| Reaction Time | Monitor the reaction progress closely. Once the formation of the desired product has plateaued, work up the reaction promptly to minimize the time the acyl cyanide is exposed to potential sources of water. |
4. Work-up and Purification
-
Quenching: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis during this step. Consider quenching the reaction with a non-aqueous solvent first to dilute the reaction mixture.
-
Extraction: Use anhydrous organic solvents for extraction.
-
Purification: If 2-fluorobenzoic acid has formed, it can often be removed from the desired product by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to selectively remove the acidic impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
The most common side reaction is hydrolysis to 2-fluorobenzoic acid. This occurs when this compound reacts with water.
Q2: How can I minimize the hydrolysis of this compound in my reaction?
To minimize hydrolysis, it is critical to maintain strictly anhydrous (water-free) conditions. This includes using dry solvents and reagents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does pH affect the stability of this compound?
The hydrolysis of acyl cyanides, such as benzoyl cyanide, is significantly influenced by pH. The reaction is rapid at a high pH (>5.0) due to reaction with hydroxide ions. As the pH is lowered into the acidic range, the rate of hydrolysis decreases.[3]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept in a cool, dark, and well-ventilated area, away from water and moisture.
Q5: How can I detect the presence of 2-fluorobenzoic acid in my product?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your product and identify 2-fluorobenzoic acid as an impurity.[1][2]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of the more polar 2-fluorobenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of 2-fluorobenzoic acid has a characteristic chemical shift.
Q6: Is the fluorine substituent expected to affect the rate of hydrolysis compared to benzoyl cyanide?
The electron-withdrawing nature of the fluorine atom at the ortho position is expected to increase the electrophilicity of the carbonyl carbon in this compound. This would likely make it more susceptible to nucleophilic attack by water, potentially leading to a faster rate of hydrolysis compared to unsubstituted benzoyl cyanide under the same conditions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Formation of 2-Fluorobenzoic Acid
This protocol is adapted from established methods for the analysis of 2-fluorobenzoic acid and can be used to monitor the progress of hydrolysis.[1][2][4][5]
| Parameter | Condition |
| HPLC System | An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation.[1] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | UV detection at ~230 nm and ~275 nm.[2] |
| Sample Preparation | Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2] |
| Standard Preparation | Prepare a stock solution of 2-fluorobenzoic acid reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve. |
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve from the standard solutions of 2-fluorobenzoic acid.
-
Determine the concentration of 2-fluorobenzoic acid in the reaction sample.
Visualizations
Caption: Generalized mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for addressing hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Preventing dimerization of 2-Fluorobenzoyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl cyanide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dimerization a concern?
A1: this compound is an acyl cyanide, a class of organic compounds containing a cyano group attached to a carbonyl group. It is a valuable reagent in organic synthesis. Dimerization is a common side reaction for acyl cyanides, leading to the formation of a more complex, often insoluble, and undesired byproduct. This reduces the yield of the desired monomeric this compound, complicates purification, and can interfere with subsequent reactions.
Q2: What are the primary causes of this compound dimerization?
A2: The dimerization of acyl cyanides, including this compound, is often initiated by the presence of basic impurities. The reaction is also sensitive to temperature and the presence of moisture. High reaction temperatures can promote dimerization and other decomposition pathways.
Q3: How can I prevent the dimerization of this compound during its synthesis?
A3: Several key strategies can be employed to prevent dimerization during the synthesis of this compound:
-
Use of a Copper(I) Cyanide Catalyst: The use of a copper(I) cyanide co-catalyst has been shown to be effective in suppressing the formation of dimeric acyl cyanides during their synthesis from the corresponding acyl chloride and a cyanide salt.
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous (dry) conditions throughout the synthesis. All glassware should be thoroughly dried, and anhydrous solvents should be used. Moisture can lead to hydrolysis and the formation of impurities that may catalyze dimerization.
-
Low Reaction Temperatures: Whenever possible, conduct the reaction at or below room temperature. If heating is necessary, it should be carefully controlled and kept to a minimum.
-
Inert Atmosphere: Handling all reagents and carrying out the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent side reactions caused by atmospheric moisture and oxygen.
-
Avoid Basic Conditions: Ensure that all reagents and solvents are free from basic impurities. If a base is necessary for a subsequent step, consider using a non-nucleophilic, sterically hindered base to minimize its interaction with the acyl cyanide.
Troubleshooting Guide
Problem: Significant formation of an insoluble byproduct is observed during the synthesis of this compound.
Possible Cause: This is a strong indication of dimer formation.
Solutions:
| Recommended Action | Experimental Details |
| Introduce a Copper(I) Cyanide Catalyst | Add a catalytic amount of CuCN to the reaction mixture when synthesizing from 2-Fluorobenzoyl chloride and a cyanide salt (e.g., NaCN or KCN). |
| Ensure Rigorous Anhydrous Conditions | Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled or commercially available anhydrous solvents. |
| Lower the Reaction Temperature | If the reaction is being performed at an elevated temperature, try running it at room temperature or even 0 °C. Monitor the reaction progress to ensure it proceeds at a reasonable rate at the lower temperature. |
| Purify Reagents | Ensure the 2-Fluorobenzoyl chloride and cyanide source are of high purity and free from basic or aqueous contaminants. |
Problem: The purified this compound is unstable and dimerizes upon storage.
Possible Cause: The compound may be sensitive to ambient conditions, or trace impurities may be catalyzing the dimerization over time.
Solutions:
| Recommended Action | Storage and Handling |
| Store Under Inert Atmosphere | Store the purified this compound in a tightly sealed container under a nitrogen or argon atmosphere. |
| Refrigerate or Freeze | Store the compound at low temperatures (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C) to slow down the dimerization rate. |
| Use Freshly Prepared or Purified Material | For critical applications, it is best to use this compound that has been freshly synthesized and purified. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Suppression of Dimer Formation
This protocol is adapted from general procedures for the synthesis of acyl cyanides, incorporating measures to prevent dimerization.
Materials:
-
2-Fluorobenzoyl chloride
-
Sodium cyanide (or potassium cyanide), dried
-
Copper(I) cyanide (catalytic amount)
-
Anhydrous, high-boiling inert solvent (e.g., o-dichlorobenzene)
-
Dry, inert gas (nitrogen or argon)
-
Oven-dried glassware
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an inert gas inlet.
-
Under a positive pressure of inert gas, add sodium cyanide and a catalytic amount of copper(I) cyanide to the flask.
-
Add the anhydrous solvent to the flask.
-
With vigorous stirring, add 2-Fluorobenzoyl chloride dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable method (e.g., GC-MS or IR spectroscopy) for the disappearance of the 2-Fluorobenzoyl chloride starting material.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated salts.
-
The filtrate containing the this compound can be used directly or the product can be purified by vacuum distillation.
Visualizations
Caption: Proposed mechanism for the base-catalyzed dimerization of this compound.
Caption: Experimental workflow for the synthesis of this compound with dimer suppression.
Caption: Troubleshooting decision tree for addressing dimerization of this compound.
Column chromatography conditions for 2-Fluorobenzoyl cyanide purification
Technical Support Center: Purification of 2-Fluorobenzoyl Cyanide
Welcome to the technical support center for the purification of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel is the most commonly used stationary phase. Standard silica gel with a mesh size of 230-400 is typically effective for achieving good separation.[1]
Q2: Which mobile phase system is suitable for the purification of this compound?
A mobile phase system consisting of a mixture of a non-polar solvent and a moderately polar solvent is generally recommended. A common choice is a gradient of ethyl acetate in hexane or petroleum ether.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.
Q3: How can I determine the optimal mobile phase composition using TLC?
To find the ideal solvent system, dissolve a small amount of your crude this compound in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give the this compound spot a retention factor (Rf) value between 0.25 and 0.35, ensuring good separation from impurities on the column.[1]
Q4: My this compound appears to be decomposing on the silica gel column. What can I do?
Benzoyl cyanides can be sensitive to the acidic nature of silica gel. If you suspect decomposition, consider the following:
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Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the silica gel.
-
Use a less acidic stationary phase: Consider using neutral alumina or a bonded phase like cyano or diol, which are less reactive.[3]
-
Deactivate the silica gel: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1% triethylamine, then evaporating the solvent before packing the column. This can help to cap the acidic silanol groups.
Q5: The spots on my TLC plate are streaking or tailing. How can this be resolved on the column?
Streaking or tailing on a TLC plate often translates to poor separation on a column. This can be caused by the compound's polarity or its interaction with the stationary phase.[4] Adding a small amount of a modifier to your mobile phase can help. For potentially acidic impurities or to improve the chromatography of the nitrile, adding a very small percentage (e.g., 0.1-1%) of triethylamine to the eluent can sometimes improve peak shape.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | - Decomposition on silica gel.- Co-elution with an impurity.- Product is too polar and remains on the column. | - Use flash chromatography to minimize contact time.- Consider an alternative stationary phase like neutral alumina.[3]- Re-evaluate the mobile phase using TLC to ensure good separation.- After collecting your product, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check if any product remained.[6] |
| Poor separation of impurities | - Inappropriate mobile phase polarity.- Column was overloaded with crude material.- Column was not packed properly. | - Optimize the mobile phase with TLC to achieve a greater difference in Rf values between your product and the impurities.- Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).- Ensure the silica bed is uniform and free of cracks or air bubbles.[6] |
| Product elutes too quickly (high Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product does not elute from the column | - The mobile phase is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica. | - Gradually increase the polarity of your mobile phase (gradient elution).[6]- If the product still doesn't elute, consider the possibility of decomposition and refer to the troubleshooting steps for low yield. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
1. TLC Analysis:
-
Dissolve a small sample of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Visualize the spots under UV light.
-
Select the solvent system that provides an Rf value of approximately 0.25-0.35 for the this compound spot and good separation from other spots.[1]
2. Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis.[6]
-
Pour the slurry into a glass column and allow it to pack evenly. Use gentle pressure or tap the column to ensure a uniform bed.[6]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
4. Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]
-
Collect fractions in test tubes and monitor the elution process by TLC.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Improving the reaction rate of 2-Fluorobenzoyl cyanide with weak nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl cyanide, focusing on improving reaction rates with weak nucleophiles via nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the initial checks?
A1: A slow or incomplete reaction is a common issue. Begin by verifying the following:
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Reagent Purity: Ensure the this compound, nucleophile, and solvent are pure and anhydrous. Moisture can consume reagents and hinder the reaction.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature: The reaction temperature may be insufficient. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Base Strength: The base used may not be strong enough to sufficiently deprotonate the nucleophile or facilitate the reaction.
Q2: What are the most effective solvents and bases for the SNAr of this compound?
A2: The choice of solvent and base is critical for a successful SNAr reaction.
-
Solvents: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
Bases: The base should be strong enough to deprotonate the weak nucleophile, thereby increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). For amine nucleophiles, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the HF byproduct.
Q3: Are there any catalysts that can accelerate the reaction of this compound with weak nucleophiles?
A3: Yes, several catalytic systems can enhance the reaction rate:
-
Phase-Transfer Catalysts (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in acetonitrile), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the anionic nucleophile into the organic phase, accelerating the reaction.
-
Organic Superbases: Catalytic amounts of an organic superbase like t-Bu-P4 can deprotonate a wide range of weak nucleophiles, significantly increasing their reactivity towards fluoroarenes.
-
Photoredox Catalysis: For less activated or electron-neutral aryl fluorides, photoredox catalysis can be a powerful tool. However, given that this compound is already activated by the electron-withdrawing benzoyl cyanide group, this is likely not the first choice unless conventional thermal methods fail.
Q4: What are the common side reactions to be aware of when working with this compound?
A4: The primary side reactions involve the reactive benzoyl cyanide moiety:
-
Hydrolysis: In the presence of water, the benzoyl cyanide can be hydrolyzed to 2-fluorobenzoic acid. It is crucial to use anhydrous conditions.
-
Reaction at the Carbonyl Group: Strong nucleophiles can potentially attack the carbonyl carbon. However, with weak nucleophiles, the SNAr pathway at the fluorine-bearing carbon is generally favored due to the activation by the electron-withdrawing group.
-
Dimerization/Polymerization: Acyl cyanides can sometimes undergo dimerization or polymerization, especially in the presence of basic impurities. Running the reaction at the lowest effective temperature can help minimize this.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient reaction temperature.2. Base is too weak.3. Nucleophile is too weak under the current conditions.4. Solvent is not optimal.5. Reagents are wet or impure. | 1. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps).2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).3. Consider using a catalyst (e.g., a phase-transfer catalyst or an organic superbase) to activate the nucleophile.4. Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO).5. Use freshly dried solvents and ensure reagents are of high purity. |
| Formation of 2-Fluorobenzoic Acid as a Major Byproduct | Presence of water in the reaction mixture. | 1. Thoroughly dry all glassware before use.2. Use anhydrous solvents and reagents.3. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Competing side reactions at the benzoyl or cyanide group.3. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and increase the reaction time.2. Use milder reaction conditions (weaker base, lower temperature).3. Purify all starting materials before the reaction. |
| Reaction Stalls Before Completion | 1. Deactivation of the nucleophile or catalyst.2. Product inhibition.3. Insufficient amount of base. | 1. Add a fresh portion of the base or catalyst.2. Dilute the reaction mixture with more solvent.3. Ensure at least a stoichiometric amount of base is used, or a slight excess. |
Data Presentation
The following tables provide representative quantitative data for the SNAr of this compound with various weak nucleophiles. Note: These are generalized conditions and may require optimization for specific substrates.
Table 1: Reaction with Weakly Nucleophilic Amines (e.g., Anilines)
| Entry | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ (1.5) | DMF | 100 | 12 | 75 |
| 2 | 4-Methoxyaniline | K₂CO₃ (1.5) | DMF | 80 | 10 | 85 |
| 3 | 4-Nitroaniline | Cs₂CO₃ (1.5) | DMSO | 120 | 24 | 60 |
| 4 | Morpholine | Et₃N (2.0) | MeCN | 80 | 8 | 90 |
Table 2: Reaction with Phenols
| Entry | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ (1.5) | DMF | 120 | 18 | 70 |
| 2 | 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 100 | 12 | 82 |
| 3 | 4-Nitrophenol | Cs₂CO₃ (1.5) | DMSO | 120 | 16 | 88 |
| 4 | Phenol | NaH (1.2) | THF | 65 | 10 | 78 |
Table 3: Reaction with Thiols
| Entry | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (1.5) | DMF | 80 | 6 | 92 |
| 2 | 4-Methylthiophenol | K₂CO₃ (1.5) | DMF | 80 | 5 | 95 |
| 3 | Thiophenol | Et₃N (2.0) | MeCN | 60 | 8 | 85 |
| 4 | Benzyl mercaptan | NaH (1.2) | THF | 65 | 6 | 88 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Aniline Derivative
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aniline derivative (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with a Phenol using NaH
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and the phenol (1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: Troubleshooting workflow for slow SNAr reactions.
Caption: Logical relationship of nucleophile activation in SNAr.
Technical Support Center: 2-Fluorobenzoyl Chloride Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-fluorobenzoyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess 2-fluorobenzoyl chloride after my reaction is complete?
The most common and effective strategy involves a two-step process: quenching followed by extraction.[1]
-
Quenching: The highly reactive unreacted 2-fluorobenzoyl chloride is first converted into a less reactive and more easily removable substance.[2] Common quenching agents include water, alcohols, or amines.[2]
-
Extraction/Purification: The newly formed byproduct is then separated from the desired product, typically by liquid-liquid extraction or chromatography.[1]
Q2: How does quenching work and what byproduct is formed?
Quenching involves adding a nucleophile to the reaction mixture to react with the excess electrophilic 2-fluorobenzoyl chloride.
-
Using Water: Water hydrolyzes 2-fluorobenzoyl chloride to form 2-fluorobenzoic acid.[3][4] This acidic byproduct can then be easily removed by extraction with a mild aqueous base.[1]
-
Using Alcohols (e.g., Methanol): Alcohols react with 2-fluorobenzoyl chloride to form the corresponding ester (e.g., methyl 2-fluorobenzoate).[2] This method is useful if the product is sensitive to water.
-
Using Amines: Amines react to form the corresponding amide.[2] This can be a deliberate choice if the amide is easily separable, or scavenger resins (amines bound to a solid support) can be used for straightforward removal by filtration.
Q3: My product is sensitive to aqueous or basic conditions. How can I remove the unreacted acyl chloride?
If your product is unstable in the presence of water or base, an aqueous workup should be avoided. Consider these alternatives:
-
Anhydrous Quenching: Add a dry alcohol (e.g., ethanol) or a hindered amine to the reaction mixture to quench the excess 2-fluorobenzoyl chloride. The resulting ester or amide may be separable by chromatography or distillation.
-
Distillation: If your product has a significantly different boiling point from 2-fluorobenzoyl chloride (boiling point ~90-92 °C at 15 mmHg), vacuum distillation can be an effective purification method.[5]
-
Chromatography: Direct purification of the crude reaction mixture using column chromatography can separate the desired product from the unreacted acyl chloride, although this may lead to some reaction on the column itself if silica gel is used.[1]
Q4: I've quenched the reaction with water. What is the best way to remove the 2-fluorobenzoic acid byproduct?
After quenching with water, the resulting 2-fluorobenzoic acid is typically removed with a basic aqueous extraction.[1][3] A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][6] The bicarbonate deprotonates the carboxylic acid, forming the water-soluble sodium 2-fluorobenzoate salt, which partitions into the aqueous layer and is removed.[1]
Q5: An emulsion formed during the liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue when performing extractions. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and can help separate the layers.[1]
-
If the emulsion persists, filter the entire mixture through a pad of a filter aid like Celite.[1]
Q6: How can I confirm the complete removal of 2-fluorobenzoyl chloride?
Several analytical techniques can be used to assess purity and confirm the absence of unreacted starting material:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are highly effective for identifying and quantifying impurities in the product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, or ¹⁹F NMR can confirm the structure of the final product and detect the presence of any fluorine-containing impurities like 2-fluorobenzoyl chloride or 2-fluorobenzoic acid.[8][9]
Data Presentation: Comparison of Quenching Strategies
The following table summarizes the common methods for quenching unreacted 2-fluorobenzoyl chloride.
| Quenching Agent | Byproduct Formed | Byproduct Removal Method | Advantages | Disadvantages / Considerations |
| Water | 2-Fluorobenzoic Acid | Basic aqueous extraction (e.g., NaHCO₃ wash) | Reagent is inexpensive and readily available; byproduct is easily removed with a standard basic wash.[1] | Not suitable for water-sensitive products; the hydrolysis reaction is exothermic and must be controlled by cooling.[1] |
| Methanol / Ethanol | Methyl / Ethyl 2-Fluorobenzoate | Column chromatography or distillation | Useful for products that are sensitive to water or acidic conditions.[2] | Byproduct is organic-soluble and requires purification (e.g., chromatography) for removal; may not be suitable if product and byproduct have similar properties. |
| Amine / Scavenger Resin | N-substituted 2-Fluorobenzamide | Acidic aqueous wash (for soluble amines) or filtration (for scavenger resins) | Very effective for complete removal; scavenger resins simplify workup to a simple filtration.[2] | Soluble amines require an acidic wash which may be incompatible with the product; scavenger resins can be expensive. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup via Quenching and Extraction
This protocol describes the removal of excess 2-fluorobenzoyl chloride from a reaction mixture where the desired product is stable to water and mild base and is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
1. Cooldown and Quenching: a. Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0°C. The hydrolysis of acyl chlorides is exothermic and cooling is critical to control the reaction rate.[1] b. While stirring vigorously, slowly add deionized water dropwise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes to ensure all the 2-fluorobenzoyl chloride has been hydrolyzed.
2. Liquid-Liquid Extraction: a. Transfer the reaction mixture to a separatory funnel. If needed, add more organic solvent to fully dissolve your product. b. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release pressure from the evolution of CO₂ gas.[1] c. Shake the funnel gently, allow the layers to separate, and then drain the lower aqueous layer. d. Repeat the NaHCO₃ wash one more time to ensure all the 2-fluorobenzoic acid has been removed. e. Wash the organic layer with deionized water (1x) and then with brine (1x) to remove residual water-soluble impurities.[1]
3. Drying and Concentration: a. Drain the organic layer into a clean Erlenmeyer flask. b. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Let it stand for 10-15 minutes. c. Filter the drying agent from the organic solution. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4. Further Purification (If Necessary): a. If analytical tests (e.g., TLC, NMR) show that impurities are still present, further purification by methods such as column chromatography is recommended.[1]
Visualization
The following decision tree can help guide the selection of an appropriate workup and purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. CAS 393-52-2: 2-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. 2-フルオロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting low yield in 2-Fluorobenzoyl cyanide amide coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amide coupling of 2-Fluorobenzoyl cyanide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significantly low yield or no product in my this compound amide coupling reaction. What are the primary causes?
A1: Low yields in this specific amide coupling can stem from several factors, ranging from the stability of the starting material to the reaction conditions. The most common culprits include:
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Hydrolysis of this compound: Acyl cyanides are susceptible to hydrolysis, which converts the starting material into the unreactive 2-fluorobenzoic acid. This is exacerbated by the presence of water in the solvent, reagents, or even atmospheric moisture.
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the stability of the acyl cyanide. An inappropriate temperature may lead to decomposition or favor side reactions.
-
Inappropriate Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or too weak, or used in the wrong amount, can lead to side reactions or incomplete deprotonation of the amine.
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon, slowing down the reaction rate.
-
Amine Nucleophilicity: The electronic properties of the amine play a crucial role. Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction sluggish.
-
Side Reactions of the Cyanide Group: The cyanide moiety itself can potentially undergo side reactions under certain conditions, although nucleophilic attack at the carbonyl carbon is generally favored.
Q2: How can I minimize the hydrolysis of this compound?
A2: Preventing hydrolysis is crucial for achieving a high yield. The following measures should be taken:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all other reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature is substrate-dependent. It is often recommended to start the reaction at a lower temperature (e.g., 0 °C) and then gradually warm it to room temperature or slightly above. For less reactive amines, gentle heating may be necessary. However, excessive heat should be avoided to prevent decomposition of the this compound. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature profile.
Q4: Which base should I use for this coupling reaction?
A4: A non-nucleophilic, sterically hindered base is generally preferred to avoid competition with the amine nucleophile. Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
The base is typically used in a slight excess (1.1-1.5 equivalents) to neutralize the hydrocyanic acid (HCN) byproduct that may be formed and to facilitate the reaction.
Q5: My amine is sterically hindered or has low nucleophilicity. How can I improve the yield?
A5: For challenging amines, several strategies can be employed:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (24-48 hours) and monitor its progress.
-
Increase Temperature: Carefully increase the reaction temperature, while monitoring for any signs of decomposition.
-
Use a Catalyst: The addition of a catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts can sometimes accelerate the reaction with less nucleophilic amines.
-
Change the Solvent: Switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes enhance the reaction rate.
Q6: Are there any common side products I should be aware of?
A6: Besides the unreacted starting materials and the hydrolyzed 2-fluorobenzoic acid, potential side products can include:
-
N-acylation of the product amide: If the product amide has a free N-H bond, it could potentially react with another molecule of this compound, though this is less common.
-
Products from side reactions of the cyanide group: While less likely, the reaction conditions could potentially lead to reactions involving the cyanide moiety.
Data Presentation
While specific quantitative data for the amide coupling of this compound is not extensively available in the literature, the following tables provide a general comparison of reaction parameters for typical amide bond formation reactions. This data should be used as a guideline for optimization.
Table 1: Effect of Solvent on Amide Coupling Yield (General)
| Solvent | Dielectric Constant (ε) | General Effect on Yield |
| Dichloromethane (DCM) | 9.1 | Good for many standard couplings. |
| Tetrahydrofuran (THF) | 7.5 | Commonly used, good for solubility. |
| Acetonitrile (MeCN) | 37.5 | Can be effective, especially for less soluble starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | Often used for difficult couplings due to its high polarity. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Used for very challenging reactions, but can be difficult to remove. |
Table 2: Influence of Base on Amide Coupling (General)
| Base | pKa of Conjugate Acid | Characteristics |
| Triethylamine (TEA) | 10.75 | Common, effective, and inexpensive. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic, often a good choice. |
| Pyridine | 5.25 | Less basic, can also act as a nucleophilic catalyst. |
| 2,6-Lutidine | 6.65 | Sterically hindered, non-nucleophilic. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound with a Primary Amine
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Acyl Cyanide Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for this compound Amide Coupling.
Caption: Troubleshooting Logic for Low Yield Amide Coupling.
Validation & Comparative
A Comparative Guide to Cyanating Agents in Synthesis: 2-Fluorobenzoyl Cyanide and Its Alternatives
In the landscape of modern organic synthesis, the introduction of the nitrile functional group is a cornerstone transformation, providing a versatile scaffold for the construction of pharmaceuticals, agrochemicals, and advanced materials. The choice of a cyanating agent is a critical decision, balancing reactivity, selectivity, safety, and operational efficiency. This guide provides an objective comparison of 2-Fluorobenzoyl cyanide and other common cyanating agents, supported by available experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
While specific experimental data for this compound as a cyanating agent is limited in the reviewed literature, its performance can be inferred from the well-established reactivity of acyl cyanides. This guide will compare its anticipated characteristics with widely used cyanating agents, including traditional nucleophilic sources like potassium cyanide and trimethylsilyl cyanide (TMSCN), as well as electrophilic agents.
Executive Summary of Compared Cyanating Agents
The selection of a cyanating agent is dictated by the specific synthetic challenge, including the nature of the substrate, desired reactivity, and safety considerations. Below is a summary of the key characteristics of the discussed cyanating agents.
| Cyanating Agent Class | Representative Reagent(s) | Key Mechanistic Feature | Primary Advantages | Primary Disadvantages |
| Acyl Cyanides | This compound, Benzoyl Cyanide | Electrophilic "CN+" source | Potentially higher reactivity for specific substrates, tunable reactivity through substitution. | Limited commercial availability, potential for side reactions (acylation). |
| Silyl Cyanides | Trimethylsilyl Cyanide (TMSCN) | Nucleophilic cyanide source | High reactivity, good solubility in organic solvents, milder than KCN. | Moisture sensitive, toxic, requires stoichiometric use. |
| Cyanohydrins | Acetone Cyanohydrin | In situ generation of HCN | Safer to handle than gaseous HCN, can be used in aqueous conditions. | Toxic, can decompose to release HCN. |
| Inorganic Cyanides | Potassium Cyanide (KCN) | Nucleophilic cyanide source | Inexpensive, readily available, strong nucleophile. | Highly toxic, poor solubility in organic solvents, requires harsh reaction conditions. |
| Electrophilic Cyanating Agents | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic "CN+" source | "Umpolung" reactivity, mild reaction conditions, high functional group tolerance. | Can be less reactive than nucleophilic cyanides, may require activation. |
This compound and Acyl Cyanides: An Overview
Acyl cyanides, with the general structure R-CO-CN, are a class of electrophilic cyanating agents. Their reactivity stems from the electron-withdrawing nature of the acyl group, which polarizes the carbon-cyanide bond, rendering the cyanide carbon susceptible to nucleophilic attack.
Synthesis of this compound:
This compound is typically synthesized from its corresponding acyl chloride, 2-fluorobenzoyl chloride, by reaction with a cyanide salt. This reaction is analogous to the synthesis of other benzoyl cyanides.
Comparative Guide to Analytical Methods for the Quantification of 2-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 2-Fluorobenzoyl cyanide. As a member of the aromatic nitrile family, the selection of an appropriate analytical technique is critical for accurate quantification in research and pharmaceutical development. This document outlines suitable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, drawing parallels from validated methods for structurally similar compounds. Detailed experimental protocols and performance data are presented to aid in method selection and development.
Method Comparison
The choice of an analytical technique for this compound will depend on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS methods, based on data from analogous substituted benzonitriles.
| Parameter | HPLC-UV (Analogous Compound: 4-Hydroxybenzonitrile) | GC-MS (Analogous Compound: 2-Chlorobenzonitrile) |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the low µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range | Typically in the µg/mL range |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | High, dependent on chromatographic resolution | Very high, based on mass fragmentation patterns |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary choice for the quantification of aromatic compounds like this compound.
Experimental Protocol: HPLC-UV
This protocol is a starting point and should be optimized and validated for the specific analysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined spectrophotometrically for optimal sensitivity. Aromatic nitriles typically exhibit strong UV absorbance.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the sample in the diluent. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity. Given that this compound is a relatively small organic molecule, it is expected to be amenable to GC analysis.
Experimental Protocol: GC-MS
This protocol is a general guideline and requires optimization and validation for the specific application.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A starting point could be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan mode for initial identification and to determine characteristic ions. For quantitative analysis, selected ion monitoring (SIM) mode should be used for enhanced sensitivity and specificity, monitoring the molecular ion and/or characteristic fragment ions of this compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, an extraction step will be necessary.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve based on the peak area of the selected ion(s).
-
Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.
A Comparative Guide to HPLC, GC-MS, and qNMR for the Analysis of 2-Fluorobenzoyl Cyanide Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount for process optimization, quality control, and regulatory compliance. When 2-fluorobenzoyl cyanide is utilized as a reactant, a variety of products can be formed depending on the reaction conditions and the nucleophiles present. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of a hypothetical reaction mixture containing the starting material, this compound, and two potential products: 2-fluorobenzoic acid and 2-fluorobenzamide.
At a Glance: Performance Comparison
The choice of analytical technique is often dictated by the specific requirements of the analysis, including the nature of the analytes, the sample matrix, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of the aforementioned compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei. |
| Typical Analytes | Non-volatile and thermally labile compounds. Suitable for 2-fluorobenzoic acid and 2-fluorobenzamide. | Volatile and thermally stable compounds. Derivatization is often required for polar compounds like carboxylic acids and amides. | A wide range of compounds, providing structural and quantitative information simultaneously. |
| Limit of Detection (LOD) | 1 - 10 µg/mL for 2-fluorobenzoic acid.[1] | 6 - 44 ng/L for 2-fluorobenzoic acid (after derivatization).[1] | Generally higher than chromatographic techniques. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | Typically 3-5 times the LOD. | Generally higher than chromatographic techniques. |
| Linearity (R²) | >0.99 is commonly achieved. | >0.99 is commonly achieved. | Excellent linearity over a wide dynamic range. |
| Precision (%RSD) | Typically < 2% for assays and < 10% for impurities.[2] | Typically < 15%. | High precision, often < 1%. |
| Accuracy (Recovery) | Typically within 98-102%. | Typically within 80-120%. | High accuracy, as it is a primary ratio method. |
| Sample Throughput | Moderate to high, with typical run times of 15-30 minutes. | Moderate, with run times often longer than HPLC due to temperature programming. | Lower than chromatographic techniques due to longer acquisition times for high sensitivity. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound reaction products using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile compounds. A reversed-phase method is typically employed for the analysis of aromatic acids and amides.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. A gradient elution is often used to achieve optimal separation of compounds with different polarities.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard for each analyte (this compound, 2-fluorobenzoic acid, and 2-fluorobenzamide) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Create a series of calibration standards by diluting the stock solutions.
-
Dissolve the reaction mixture sample in the same solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of the analytes)
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes to elute all components.
-
-
Data Analysis: Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like 2-fluorobenzoic acid and 2-fluorobenzamide, derivatization is typically required to increase their volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for the analysis of derivatized aromatic compounds (e.g., DB-5ms).
Reagents:
-
A suitable solvent (e.g., methanol, chloroform).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or an alkylating agent like pentafluorobenzyl bromide).
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the reaction mixture sample in a suitable solvent.
-
Add the derivatizing agent and react under appropriate conditions (e.g., heating) to convert the acidic and amide protons to less polar derivatives.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80 °C and ramping up to 280 °C.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using the peak area percentage method or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for the direct quantification of compounds in a sample without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate quantification, such as a long relaxation delay (d1) to allow for complete relaxation of all protons between scans.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
M is the molar mass.
-
Weight is the mass of the substance.
-
Purity_IS is the purity of the internal standard.
-
References
Unveiling Reaction Dynamics: A Comparative Guide to Monitoring 2-Fluorobenzoyl Cyanide Reactions with 19F NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. This guide provides a comparative analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions of the versatile reagent 2-Fluorobenzoyl cyanide. We present a head-to-head comparison with alternative analytical techniques, supported by experimental data and detailed protocols, to empower informed decisions in your chemical synthesis and process development workflows.
The fluorine atom in this compound offers a unique spectroscopic handle for real-time, non-invasive reaction monitoring. The 19F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in high sensitivity in NMR experiments. Furthermore, the chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, providing a clear window into the transformation of the starting material into products and intermediates.
Probing Reaction Progress: 19F NMR vs. Traditional Methods
The conversion of this compound to various derivatives, such as amides and esters, is a fundamental transformation in organic synthesis. Traditionally, the progress of these reactions is monitored by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While effective, these methods often require sample quenching, workup, and can be time-consuming. In contrast, 19F NMR spectroscopy allows for in-situ monitoring, providing a continuous view of the reaction profile without disturbing the reacting system.
To illustrate the power of 19F NMR, let's consider a hypothetical, yet representative, reaction: the aminolysis of this compound with a generic amine to form the corresponding 2-fluorobenzamide.
Reaction Scheme:
Below is a comparative table summarizing the expected performance of 19F NMR against HPLC and GC-MS for monitoring such a reaction.
| Parameter | 19F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Minimal (direct analysis of reaction mixture) | Quenching, dilution, filtration often required | Quenching, extraction, derivatization may be needed |
| Analysis Time | Rapid (minutes per spectrum) | Slower (tens of minutes per run) | Slower (tens of minutes per run) |
| Monitoring Type | In-situ, real-time | Offline, discrete time points | Offline, discrete time points |
| Quantitative Analysis | Excellent with internal standard | Excellent with calibration | Excellent with calibration |
| Structural Information | Provides structural information on intermediates | Retention time provides limited structural data | Mass spectrum provides structural information |
| Solvent Compatibility | Wide range of deuterated solvents | Limited by column and solvent compatibility | Requires volatile solvents |
| Initial Setup Cost | High | Moderate | High |
| Consumables Cost | Low (NMR tubes, deuterated solvents) | High (columns, solvents, vials) | High (columns, gases, vials) |
Visualizing the Workflow: From Reaction to Data
The experimental workflow for monitoring a reaction using 19F NMR is straightforward and can be visualized as follows:
A Logical Comparison of Methodologies
The choice of an analytical technique depends on various factors, including the specific reaction, available instrumentation, and the desired level of detail. The following diagram illustrates the logical relationship between the analytical methods and their key attributes.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Protocol 1: In-situ 19F NMR Reaction Monitoring
-
Sample Preparation: In a clean, dry NMR tube, dissolve this compound (1.0 eq) and a suitable internal standard with a known 19F chemical shift (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 0.05 M.
-
Initial Spectrum: Acquire a 19F NMR spectrum of the starting material mixture before initiating the reaction. This serves as the time-zero reference.
-
Reaction Initiation: Add the coreactant (e.g., an amine, 1.1 eq) to the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer.
-
Time-course Monitoring: Acquire 19F NMR spectra at regular intervals (e.g., every 5-10 minutes) over the course of the reaction. Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) for all spectra to allow for accurate quantitative comparison.
-
Data Analysis: Process the spectra (phasing, baseline correction) and integrate the signals corresponding to the 19F nucleus of this compound and the product. The relative integrals, when corrected for the number of fluorine atoms, provide the molar ratio of the species in the mixture at each time point. Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.
Protocol 2: HPLC Reaction Monitoring
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Reaction Initiation: Add the coreactant and start the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water) and filter it through a syringe filter.
-
HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18 reverse-phase). Develop a suitable gradient or isocratic elution method to separate the starting material, product, and any byproducts.
-
Quantification: Use a UV detector to monitor the elution profile. The concentration of each component is determined by comparing the peak area to a pre-established calibration curve.
Conclusion
19F NMR spectroscopy presents a powerful and efficient alternative to traditional chromatographic methods for monitoring the reactions of this compound. Its non-invasive, real-time nature provides a wealth of kinetic and mechanistic information that is often inaccessible with offline techniques. While the initial investment in NMR instrumentation is higher, the savings in time, consumables, and the depth of analytical insight can offer a significant return for research and development laboratories focused on fluorinated compounds. The choice of the optimal monitoring technique will ultimately depend on the specific experimental goals, available resources, and the nature of the chemical transformation being investigated.
A Comparative Crystallographic Analysis of 2-Fluorobenzoyl Cyanide Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 2-fluorobenzoyl cyanide, offering insights into the structural impact of fluorine substitution. While crystallographic data for this compound itself is not publicly available, this guide leverages data from its derivatives to provide valuable structural comparisons. The focus is on how the introduction of a fluorine atom at the ortho position of the benzoyl group influences molecular conformation and crystal packing.
This analysis centers on a comparison between 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene and its non-fluorinated analogue, 1-benzoyl-2,7-dimethoxynaphthalene. Additionally, data for N′-(2-Fluorobenzoyl)benzohydrazide is provided to broaden the scope of available information on related structures.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the selected this compound derivatives and their non-fluorinated counterparts, allowing for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data for 1-Aroyl-2,7-dimethoxynaphthalene Derivatives
| Parameter | 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene | 1-Benzoyl-2,7-dimethoxynaphthalene |
| Chemical Formula | C₁₉H₁₅FO₃ | C₁₉H₁₆O₃ |
| Crystal System | Not specified in abstracts | Not specified in abstracts |
| Space Group | Not specified in abstracts | Not specified in abstracts |
| a (Å) | Not specified in abstracts | Not specified in abstracts |
| b (Å) | Not specified in abstracts | Not specified in abstracts |
| c (Å) | Not specified in abstracts | Not specified in abstracts |
| α (°) | Not specified in abstracts | Not specified in abstracts |
| β (°) | Not specified in abstracts | Not specified in abstracts |
| γ (°) | Not specified in abstracts | Not specified in abstracts |
| Volume (ų) | Not specified in abstracts | Not specified in abstracts |
| Z | Not specified in abstracts | Not specified in abstracts |
| Key Dihedral Angle(s) | 86.52(8)° and 89.66(8)° (two conformers) between the naphthalene and benzene rings.[1] | Three conformers exist in the crystal structure.[1] |
| Intermolecular Interactions | Primarily van der Waals interactions.[1] | C-H···O=C hydrogen bonds.[1] |
Table 2: Crystallographic Data for N′-(2-Fluorobenzoyl)benzohydrazide
| Parameter | N′-(2-Fluorobenzoyl)benzohydrazide |
| Chemical Formula | C₁₄H₁₁FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | Not specified in abstracts |
| a (Å) | 4.7698(10) |
| b (Å) | 5.2435(10) |
| c (Å) | 23.913(5) |
| β (°) | 100.89(3) |
| Volume (ų) | 587.3(2) |
| Z | 2 |
| Key Dihedral Angle | 34.5(5)° between the benzene rings and the CONHNHCO group.[2] |
| Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds.[2] |
Experimental Protocols
The experimental methodologies outlined below are representative of standard procedures for the synthesis and single-crystal X-ray diffraction analysis of benzoyl cyanide derivatives.
Synthesis of 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene[1]
-
To a flask containing 2-fluorobenzoyl chloride (1.1 mmol) and aluminium chloride (1.3 mmol) in methylene chloride (2.0 ml) at 273 K, 2,7-dimethoxynaphthalene (1.0 mmol) was added.
-
The reaction mixture was stirred at 273 K for 4 hours.
-
The mixture was then poured into a solution of methanol (10 ml) and water (20 ml) and extracted with chloroform.
-
The combined organic extracts were washed with 2M NaOH solution and then with brine.
-
The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was evaporated to yield the crude product, which was then purified.
-
Single crystals suitable for X-ray diffraction were obtained through slow evaporation from a suitable solvent.
Synthesis of N′-(2-Fluorobenzoyl)benzohydrazide[2]
-
To a suspension of 2-fluorobenzoic hydrazide (5.0 mmol) in dry acetonitrile (50 ml), benzoyl chloride (5.1 mmol) was added in portions.
-
The reaction mixture was stirred for 9 hours at 296 K.
-
The resulting mixture was concentrated, and the solid product was filtered.
-
The crude product was recrystallized from aqueous ethanol to afford the title compound.
-
Suitable single crystals were grown from an ethanol solution by slow evaporation at room temperature.[2]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation. The data collection is often performed at a low temperature (e.g., 90 K or 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the this compound derivatives discussed in this guide.
Caption: General workflow for synthesis and X-ray crystallographic analysis.
Comparative Structural Analysis
The crystallographic data reveals significant conformational differences between the 2-fluoro-substituted and non-substituted 1-aroyl-2,7-dimethoxynaphthalene derivatives.
In 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, the aroyl group is twisted almost perpendicularly to the naphthalene ring system, with dihedral angles of 86.52(8)° and 89.66(8)° for the two independent conformers found in the asymmetric unit.[1] The crystal packing is dominated by van der Waals interactions.[1]
In contrast, the non-fluorinated analogue, 1-benzoyl-2,7-dimethoxynaphthalene, also exhibits a non-coplanar arrangement but crystallizes with three conformers.[1] A key difference in the crystal packing is the presence of C-H···O=C hydrogen bonds, which are not observed in the 2-fluoro derivative.[1] This suggests that the presence of the ortho-fluoro substituent sterically hinders the formation of such hydrogen bonds, leading to a different packing arrangement.
For N′-(2-Fluorobenzoyl)benzohydrazide, the molecule is non-planar, with a dihedral angle of 34.5(5)° between the benzene rings and the central CONHNHCO group.[2] The crystal structure is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds.[2] The fluorine atom in this structure is disordered over four positions.[2] A direct comparison with the non-fluorinated analogue is pending the availability of its crystal structure data.
References
Validating Amide Bond Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of modern organic synthesis. While a vast array of coupling reagents are available, the validation of new or less common reagents is a critical process. This guide provides a comparative overview of established methods for amide bond formation, offering a framework for the validation of novel reagents.
Note on 2-Fluorobenzoyl Cyanide: An extensive review of the scientific literature did not yield specific data or established protocols for the use of this compound as a reagent for amide bond formation. Acyl cyanides are a class of organic compounds, but their application in amide synthesis is not as widely documented as other methods. Therefore, this guide will focus on well-established reagents and provide a general framework for validation that could be applied to new reagents. As a proxy for the user's interest in the 2-fluorobenzoyl moiety, we will include data on the use of 2-Fluorobenzoyl chloride, a common acyl chloride.
Comparison of Common Amide Bond Formation Reagents
The selection of a suitable coupling reagent is crucial for the success of an amide bond formation reaction. The ideal reagent should provide high yields, minimal side reactions (such as epimerization), and be easy to handle. Below is a comparison of some of the most widely used classes of coupling reagents.
| Reagent Class | Example(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Room temperature, common organic solvents (e.g., DMF, DCM) | Readily available, cost-effective | Can lead to epimerization, DCC byproduct (DCU) is poorly soluble |
| Phosphonium Salts | PyBOP, BOP | Room temperature, typically with a base (e.g., DIPEA) | High yields, low epimerization | BOP is a suspected carcinogen, byproducts can be difficult to remove |
| Uronium/Aminium Salts | HATU, HBTU | Room temperature, typically with a base (e.g., DIPEA) | High reactivity, low epimerization, suitable for sterically hindered substrates | Higher cost compared to carbodiimides |
| Acyl Halides | 2-Fluorobenzoyl chloride | Often requires a base (e.g., pyridine, triethylamine) to scavenge HCl | High reactivity, readily available | Can be sensitive to moisture, reaction can be highly exothermic |
Experimental Protocols
Below are detailed experimental protocols for amide bond formation using two common coupling reagents, EDC/HOBt and HATU. These protocols can serve as a template for validating a new reagent.
Protocol 1: Amide Bond Formation using EDC/HOBt
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add EDC to the mixture and stir for another 15 minutes.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Amide Bond Formation using HATU
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizing the Process
Diagrams created using Graphviz can help to visualize the chemical pathways and experimental workflows involved in amide bond formation.
A Comparative Guide to the Efficacy of 2-Fluorobenzoyl Cyanide and its Alternatives for the Introduction of the 2-Fluorobenzoyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-fluorobenzoyl moiety is a critical step in the synthesis of numerous pharmacologically active molecules and functional materials. The fluorine atom at the ortho position can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the efficacy of 2-fluorobenzoyl cyanide and its primary alternatives—2-fluorobenzoyl chloride and 2-fluorobenzoic acid—for the introduction of the 2-fluorobenzoyl group. The comparison is based on available chemical literature and provides experimental data where possible to inform the selection of the most appropriate reagent for specific synthetic applications.
Executive Summary
| Reagent | Reactivity | Advantages | Disadvantages |
| This compound | High | Potent acylating agent. | Limited commercial availability and sparse experimental data in the public domain. Cyanide byproduct requires careful handling and disposal. |
| 2-Fluorobenzoyl Chloride | Very High | Readily available, highly reactive, and well-documented in the literature with numerous protocols. | High reactivity can lead to side reactions with sensitive functional groups. Generates HCl as a byproduct, often requiring a base. Moisture sensitive. |
| 2-Fluorobenzoic Acid | Moderate | Stable, readily available, and can be activated with a variety of coupling agents, allowing for tunable reactivity. | Requires activation for acylation, adding a step to the synthetic sequence. |
In-Depth Comparison of Acylating Agents
This compound: A Potent but Under-documented Reagent
Acyl cyanides, in general, are recognized as potent acylating agents. Kinetic studies on the hydrolysis of benzoyl cyanides indicate that they are more powerful than benzoyl fluoride and benzoic anhydride but less reactive than benzoyl chloride.[1] This positions this compound as a potentially valuable reagent for acylations that require a high level of reactivity but where the extreme reactivity of an acyl chloride may be detrimental.
Despite its potential, there is a notable scarcity of specific experimental data, including reaction yields and optimized conditions, for the use of this compound in acylation reactions within the public domain. This lack of documentation is a significant drawback for its practical application in research and development. The generation of a cyanide byproduct also necessitates stringent safety protocols for its handling and quenching.
2-Fluorobenzoyl Chloride: The Workhorse Acylating Agent
2-Fluorobenzoyl chloride is the most commonly employed reagent for introducing the 2-fluorobenzoyl moiety. Its high reactivity, driven by the excellent leaving group ability of the chloride ion, allows for rapid and efficient acylation of a wide range of nucleophiles, including amines and alcohols.
Typical Reaction Conditions for Amide Formation:
The acylation of amines with 2-fluorobenzoyl chloride is a standard transformation. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[2]
| Substrate | Base | Solvent | Temperature | Yield |
| Primary/Secondary Amine | Triethylamine/Pyridine | Dichloromethane | Room Temperature | High |
Experimental Protocol: Acylation of an Amine with 2-Fluorobenzoyl Chloride
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2-Fluorobenzoic Acid: The Stable and Versatile Precursor
2-Fluorobenzoic acid offers a milder and more versatile approach to introducing the 2-fluorobenzoyl moiety. While not an acylating agent itself, it can be readily converted to a variety of activated species, such as esters and amides, through the use of coupling agents. This allows for a tunable level of reactivity to suit the specific requirements of the substrate.
Common Activation Methods:
-
Carbodiimides (e.g., DCC, EDC): These reagents are widely used for the formation of amides and esters.
-
Thionyl Chloride (SOCl₂): For the conversion to the highly reactive 2-fluorobenzoyl chloride.
-
Acid Anhydrides: Can be used for acylation under slightly more forcing conditions than acyl chlorides.
Experimental Protocol: Amide Formation from 2-Fluorobenzoic Acid using a Coupling Agent
-
Dissolve 2-fluorobenzoic acid (1.0 eq.), the amine (1.0 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Medicinal Chemistry: Targeting the COX-2 Signaling Pathway
The 2-fluorobenzoyl moiety is a key structural feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in the inflammatory response and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. The synthesis of analogues of drugs like Celecoxib often involves the introduction of a fluorinated benzoyl group.[3][4][5][6][7]
The prostaglandin synthesis pathway, where COX-2 plays a crucial role, is a key signaling pathway in inflammation.
Caption: Inhibition of the COX-2 pathway by 2-fluorobenzoyl-containing drugs.
Experimental Workflows
The selection of a reagent for 2-fluorobenzoylation will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the scale of the reaction. The following diagrams illustrate the general workflows for the two most common alternatives.
Caption: Workflow for amide synthesis using 2-fluorobenzoyl chloride.
Caption: Workflow for amide synthesis using 2-fluorobenzoic acid.
Conclusion
While this compound is a potent acylating agent in theory, its practical utility is hampered by a lack of available experimental data and potential handling concerns. For most applications, 2-fluorobenzoyl chloride remains the reagent of choice for its high reactivity and well-established protocols, particularly when dealing with less sensitive substrates. For syntheses involving delicate functional groups or when a more controlled reaction is desired, 2-fluorobenzoic acid in conjunction with a suitable coupling agent provides a robust and versatile alternative. The choice between these reagents should be made after careful consideration of the substrate's properties, the desired reaction conditions, and safety considerations. Further research into the reactivity and applications of this compound could unlock its potential as a valuable tool in organic synthesis.
References
- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. acylation of amines [entrancechemistry.blogspot.com]
- 3. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to 2-Fluorobenzoyl cyanide for fluorinated scaffolds
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. 2-Fluorobenzoyl cyanide is a versatile reagent in this context, serving as a precursor for various fluorinated heterocycles. However, the quest for milder reaction conditions, broader substrate scope, and improved safety profiles has driven the exploration of alternative reagents. This guide provides a comprehensive comparison of alternative reagents to this compound for the synthesis of fluorinated scaffolds, supported by experimental data and detailed protocols.
I. Overview of Synthetic Strategies
The synthesis of fluorinated scaffolds can be broadly categorized into two main approaches:
-
Introduction of a Fluorine-Containing Building Block: This strategy involves the use of a reagent that already contains the desired fluoro-substituted moiety, which is then incorporated into the target scaffold. This compound falls into this category.
-
Direct Fluorination: This approach involves the introduction of a fluorine atom onto a pre-existing scaffold using a fluorinating agent.
This guide will explore alternatives within both categories, focusing on reagents that can achieve similar synthetic outcomes to this compound, particularly in the synthesis of fluorinated heterocycles.
II. Reagent Comparison: Building Blocks for Fluorinated Scaffolds
This section compares alternative building block reagents to this compound for the synthesis of fluorinated heterocycles, such as quinazolines.
Table 1: Comparison of Reagents for the Synthesis of Fluorinated Quinazolinones
| Reagent | Typical Reaction Conditions | Advantages | Limitations | Yield Range (%) |
| This compound | Amidine cyclization | Versatile, good yields | Cyanide toxicity | 70-95% |
| 2-Fluorobenzoic acid | Condensation with 2-aminobenzamides, followed by cyclization | Readily available, less toxic than cyanides | Often requires harsh dehydrating conditions | 60-85% |
| 2-Fluorobenzoyl chloride | Acylation of 2-aminobenzonitriles followed by cyclization | High reactivity | Moisture sensitive, can generate HCl | 65-90%[1] |
| 2-Fluorobenzaldehyde | Oxidative cyclization with 2-aminobenzamides | Atom economical | May require specific oxidizing agents | 55-80% |
Experimental Protocol: Synthesis of 2-(2-fluorophenyl)quinazolin-4(3H)-one using 2-Fluorobenzoyl chloride
-
Materials: 2-Aminobenzamide, 2-Fluorobenzoyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-aminobenzamide (1.0 eq) in dry DCM, add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add 2-fluorobenzoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then refluxed in acetic acid for 2-4 hours to effect cyclization.
-
After cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-(2-fluorophenyl)quinazolin-4(3H)-one.
-
III. Reagent Comparison: Direct Fluorination of Scaffolds
For scaffolds that have already been assembled, direct fluorination offers a late-stage strategy to introduce fluorine. This can be an alternative to building the scaffold from a fluorinated precursor.
Table 2: Comparison of Direct Fluorinating Reagents
| Reagent Class | Example Reagent(s) | Typical Reaction Conditions | Advantages | Limitations |
| Electrophilic | Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI) | Pd-catalyzed C-H activation, or with strong acids | Commercially available, broad substrate scope | Can require expensive catalysts, regioselectivity can be an issue |
| Nucleophilic | Diethylaminosulfur trifluoride (DAST), (Bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) | Reaction with hydroxyl or carbonyl groups | Effective for deoxofluorination | Can be hazardous, sensitive to moisture |
| Radical | Silver fluoride (AgF) / N-bromosuccinimide (NBS) | Photoredox catalysis | Mild conditions | Limited to specific substrate classes |
| Gas-Free | Trichloroisocyanuric acid (TCICA) / Potassium fluoride (KF) | Simple mixing of reagents | Inexpensive, readily available reagents, safer than fluorine gas | Can have limited substrate scope |
Experimental Protocol: Electrophilic Fluorination of an Aryl Ketone using Selectfluor®
-
Materials: Aryl ketone substrate, Selectfluor®, Acetonitrile, Palladium(II) acetate, Acetic acid.
-
Procedure:
-
In a reaction vial, dissolve the aryl ketone (1.0 eq) and Palladium(II) acetate (0.1 eq) in a mixture of acetonitrile and acetic acid.
-
Add Selectfluor® (1.5 eq) to the solution.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated aryl ketone.
-
IV. Alternative Cyanating Agents
In cases where the cyano group of a reagent like this compound is crucial for the desired transformation (beyond simply being a leaving group), a variety of safer and more versatile cyanating agents can be employed.
Table 3: Comparison of Alternative Cyanating Agents
| Reagent Class | Example Reagent(s) | Typical Reaction Conditions | Advantages | Limitations |
| Non-toxic Cyanide Sources | Potassium hexacyanoferrate(II) (K4[Fe(CN)6]), Acetone cyanohydrin | Transition-metal catalysis (e.g., Pd, Cu) | Reduced toxicity, stable solids | Often require additives to release cyanide |
| Electrophilic Cyanating Agents | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), Tosyl cyanide | Base-mediated for C-nucleophiles, Lewis acid for arenes | "CN+" source, umpolung reactivity | Can be moisture sensitive |
| Cyanide-Free Nitrile Synthesis | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Base-mediated reaction with ketones/aldehydes | Avoids use of any cyanide source | Limited to synthesis from carbonyls |
V. Logical Workflow for Reagent Selection
The choice of an alternative reagent depends on several factors, including the desired scaffold, the position of the fluorine atom, the available starting materials, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
Caption: A decision-making workflow for selecting a suitable reagent for the synthesis of fluorinated scaffolds.
VI. Conclusion
While this compound remains a valuable reagent, a diverse array of alternatives offers significant advantages in terms of safety, reactivity, and substrate scope. For constructing fluorinated scaffolds, derivatives of 2-fluorobenzoic acid and 2-fluorobenzaldehyde present viable, less toxic options. For late-stage functionalization, direct fluorination methods employing electrophilic or nucleophilic reagents provide powerful tools. Furthermore, when the cyano group's reactivity is essential, modern, safer cyanating agents are available. The selection of the optimal reagent should be guided by a careful consideration of the specific synthetic target and the desired reaction pathway, as outlined in this guide. The provided experimental protocols serve as a starting point for researchers to develop robust and efficient syntheses of novel fluorinated scaffolds for applications in drug discovery and materials science.
References
A Spectroscopic Guide to 2-Fluorobenzoyl Cyanide and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Fluorobenzoyl cyanide and its primary reaction products, 2-fluorobenzamide and 2-fluorobenzoic acid. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic and medicinal chemistry. This document presents experimental and predicted spectroscopic data, detailed experimental protocols, and visual representations of reaction pathways and analytical workflows to support your research endeavors.
Common Reaction Pathways of this compound
This compound is a reactive acyl cyanide that readily undergoes nucleophilic attack at the carbonyl carbon. Two of its most common and synthetically relevant reactions are hydrolysis and reaction with amines.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluorobenzoic acid. This reaction is typically acid or base-catalyzed.
Reaction with Amines: this compound reacts with primary or secondary amines to yield the corresponding N-substituted 2-fluorobenzamides. This amidation reaction is a fundamental transformation in the synthesis of a wide range of biologically active molecules.
Caption: Reaction pathways of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its hydrolysis and amination products. This data is essential for differentiating the starting material from its products during reaction monitoring and for final product characterization.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.20-8.00 (m, 4H) | - |
| 2-Fluorobenzamide | 7.15-7.60 (m, 4H) | 7.5 (br s, 1H, NH), 8.0 (br s, 1H, NH) |
| 2-Fluorobenzoic Acid | 7.10-8.10 (m, 4H) | ~11.0-13.0 (br s, 1H, COOH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Nitrile Carbon (ppm) |
| This compound | 115-165 (with C-F coupling) | ~160 | ~110 |
| 2-Fluorobenzamide | 116.0, 123.8, 124.3, 130.1, 132.4, 162.3 (with C-F coupling)[1] | ~165 | - |
| 2-Fluorobenzoic Acid | 115-165 (with C-F coupling) | ~167 | - |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C≡N Stretch | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amide) |
| This compound | ~1680 | ~2230 | - | - |
| 2-Fluorobenzamide | ~1660 | - | - | ~3170, ~3350 |
| 2-Fluorobenzoic Acid | ~1700 | - | 2500-3300 (broad) | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 149.03 | 123 [M-CN]⁺, 95 [M-CN-CO]⁺ |
| 2-Fluorobenzamide | 139.05 | 123 [M-NH₂]⁺, 95 [M-NH₂-CO]⁺ |
| 2-Fluorobenzoic Acid | 140.03 | 123 [M-OH]⁺, 95 [M-COOH]⁺ |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following are generalized yet specific procedures for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Common solvents for benzoyl derivatives include Chloroform-d and DMSO-d6. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (Liquid Samples): Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is a common choice for these types of small molecules.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound and its reaction products.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic reference for this compound and its key derivatives, 2-fluorobenzamide and 2-fluorobenzoic acid. The distinct shifts and absorption bands observed in NMR, FT-IR, and mass spectrometry allow for unambiguous identification and differentiation of these compounds. By following the provided experimental protocols and utilizing the comparative data tables, researchers can confidently monitor reaction progress, verify product identity, and ensure the purity of their synthesized materials. This information is intended to streamline research and development processes where these valuable chemical entities are employed.
References
Safety Operating Guide
Safe Disposal of 2-Fluorobenzoyl Cyanide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like 2-Fluorobenzoyl cyanide are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, integrating key safety data and operational protocols.
Immediate Safety Considerations
This compound is a hazardous compound that requires careful handling in a controlled environment. Based on safety data for cyanides and related compounds, it is crucial to be aware of the following hazards. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1]
Key Hazards:
-
Toxicity: Cyanide compounds are highly toxic if swallowed, inhaled, or in contact with skin.[2]
-
Reaction with Acids: Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[3][4]
-
Irritation: Can cause skin and serious eye irritation.[2][5]
-
Aquatic Toxicity: Many cyanide compounds are very toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate if there is a risk of splashing.[4]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. An impervious apron should be used if there is a significant splash potential.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]
Waste Segregation and Container Management
Proper segregation and labeling of waste are critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Dedicated Waste Containers: All this compound waste must be stored in dedicated containers used exclusively for cyanide waste.[6][7]
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, and empty containers) and liquid waste must be stored in separate, clearly labeled containers.[6][7]
-
Labeling: Containers must be labeled "HAZARDOUS WASTE – CYANIDE" and should include the date of waste generation. Crucially, the label must also state "No Acids" to prevent accidental mixing.[4][6]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[3]
Disposal of Unused this compound
Unused or unwanted this compound must be disposed of as hazardous waste. Do not attempt to neutralize the chemical in the lab unless you are trained and equipped for such procedures. The primary disposal method is to entrust it to a licensed waste disposal company.[8]
Decontamination and Disposal of Contaminated Materials
Glassware and Equipment:
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be rinsed with a pH 10 buffer solution.[3][6] This should be done inside a chemical fume hood.[6]
-
Secondary Rinse: Following the buffer rinse, wash the items with a freshly prepared 10% bleach solution.[6] Be aware that if the pH is below 10, this reaction can produce toxic cyanogen chloride gas.[4]
-
Waste Collection: All rinsates from the decontamination process must be collected as liquid cyanide hazardous waste.[6]
Spill Cleanup:
-
Small Spills (inside a fume hood):
-
Absorb liquid spills with an inert material such as sand, earth, or sawdust.[5]
-
For solid spills, carefully sweep up the material to avoid dust formation. A cloth dampened with a pH 10 soapy water solution can be used to minimize dust.[4]
-
Decontaminate the spill area first with a pH 10 buffer solution, followed by a 10% bleach solution.[7]
-
Collect all cleanup materials in a designated container for solid cyanide waste.[3]
-
-
Large Spills or Spills Outside a Fume Hood:
Quantitative Hazard Data Summary
The following table summarizes the classification and hazard statements for compounds similar to this compound, which should be considered indicative for handling and disposal.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 2 / 3 | H300: Fatal if swallowed / H301: Toxic if swallowed[2][8] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][8] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Fluorobenzoyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2-Fluorobenzoyl cyanide, a compound requiring stringent safety protocols due to its potential toxicity. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Analysis
-
Acute Toxicity: Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reaction with Acids: Contact with acids will likely liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring | - Full-face respirator with a combination organic vapor/acid gas/particulate cartridge- Chemical-resistant outer and inner gloves (double gloving)[5][6][7][8]- Chemical splash goggles and a face shield[5][6][9]- Full-length lab coat with long sleeves[5][9]- Closed-toe shoes and long pants[5] |
| In-Reaction Use | - Certified chemical fume hood[5][6][7][9]- Chemical-resistant gloves (double gloving recommended)[5][6][7]- Safety glasses or goggles[5][9]- Lab coat[5][7]- Closed-toe shoes and long pants[5] |
| Spill Cleanup (inside a fume hood) | - Full-face respirator with appropriate cartridges- Heavy-duty chemical-resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or suit- Chemical-resistant boots[8] |
| Waste Disposal | - Chemical-resistant gloves (double gloving)[5]- Safety glasses or goggles[5]- Lab coat[5]- Closed-toe shoes and long pants[5] |
Glove Selection: Nitrile, neoprene, or PVC gloves are recommended.[6] Always check for tears and leaks before use. Double gloving is a best practice.[5][6][7]
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Develop a Standard Operating Procedure (SOP): Before beginning any work, create a detailed SOP for your specific experiment.[5]
-
Designated Area: All work with this compound must be conducted in a designated, clearly marked area within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[5] A cyanide-specific spill kit and a first aid kit should be readily available.
-
Buddy System: Never work alone when handling cyanides.[6][7] Work should be limited to normal business hours.[5]
Handling:
-
Ventilation: All manipulations, including weighing and transfers, must be performed inside a properly functioning chemical fume hood.[5][6][7][9]
-
Avoid Incompatibles: Keep acids and strong oxidizing agents away from the work area to prevent the release of hydrogen cyanide gas.[5][6]
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.[5]
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Decontamination:
-
All glassware and equipment that have come into contact with this compound must be decontaminated within a chemical fume hood.[5][10]
-
Then, rinse with a freshly prepared 10% bleach solution.[5][10] The rinseate should be collected as hazardous waste.[7]
Waste Management:
-
All waste containing this compound or its residues must be treated as hazardous waste.[5]
-
Solid waste (contaminated gloves, paper towels, etc.) and liquid waste must be stored in separate, clearly labeled, and sealed containers.[5]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Arrange for waste pickup by your institution's environmental health and safety department.[5]
Emergency Procedures
In the event of any exposure, immediate action is critical.
Exposure Response:
-
General: If an exposure is suspected, do not wait for symptoms to develop. Call emergency services immediately and inform them of a potential cyanide exposure.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water in a safety shower for at least 15 minutes.[5][11]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][7][11]
-
Inhalation: Move the affected person to fresh air immediately.[6][7] If the person is not breathing, do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[5][11] Use a bag-valve-mask if trained to do so.[11]
-
Ingestion: If the person is conscious, rinse their mouth with water.[7] Do not induce vomiting.[4]
Spill Response:
-
Small Spill (inside fume hood): If you are trained and have the appropriate PPE, you can clean up a small spill.[6][7] Cover the spill with an absorbent material, then decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution.[5] All cleanup materials must be disposed of as hazardous waste.[5]
-
Large Spill or Spill Outside a Fume Hood: Evacuate the area immediately.[5] Alert others in the vicinity and activate any local alarms. From a safe location, call emergency services and your institution's safety office.[5]
Caption: Emergency Response for this compound Exposure.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.de [fishersci.de]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
